4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid
Description
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAJVBVULSLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234747 | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85559-46-2 | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Trifluoromethyldiazirino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00234747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-TRIFLUOROMETHYLDIAZIRINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES9VAY6FMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) is a powerful photo-reactive crosslinking agent extensively utilized in chemical biology and drug discovery. Its utility lies in its ability to covalently modify interacting biomolecules upon photoactivation, a technique known as photoaffinity labeling (PAL). This allows for the identification and characterization of ligand-binding proteins, the mapping of binding sites, and the elucidation of complex biological pathways. This technical guide provides a comprehensive overview of the mechanism of action of TDBA, detailed experimental protocols, and quantitative data to facilitate its effective application in research and development.
Core Mechanism of Action: Photoaffinity Labeling
The primary mechanism of action of TDBA is centered on the unique properties of its trifluoromethyl-diazirine moiety.[1][2] This functional group is relatively stable in the dark but undergoes irreversible decomposition upon exposure to ultraviolet (UV) light, typically in the range of 350-370 nm.[2] This photoactivation event generates a highly reactive and short-lived carbene intermediate.[3] This carbene can then rapidly and non-selectively insert into neighboring chemical bonds, including C-H, N-H, and O-H bonds, forming stable covalent adducts with nearby molecules, such as proteins or nucleic acids.[2] The trifluoromethyl group enhances the stability of the diazirine ring and promotes efficient carbene generation.[1]
The benzoic acid component of TDBA provides a convenient handle for conjugation to a ligand of interest via its carboxylic acid group.[1] This allows for the creation of customized photoaffinity probes where the ligand directs the probe to its specific biological target. Upon binding and subsequent photoactivation, the TDBA moiety covalently crosslinks the ligand to its target protein, enabling its identification and further characterization.
Quantitative Data
The efficiency of photoaffinity labeling with TDBA is influenced by several factors, including the quantum yield of carbene formation and the conditions of UV irradiation. The following table summarizes key quantitative parameters for TDBA and related trifluoromethyl-diazirine probes.
| Parameter | Value | Reference |
| Optimal UV Activation Wavelength | 350-370 nm | [2] |
| Quantum Yield of Carbene Generation | ~0.2-0.3 | |
| Recommended UV Lamp Power | 100-450 W | |
| Typical Irradiation Time | 5-30 minutes | |
| Purity (typical) | ≥95% | [1] |
Experimental Protocols
The successful application of TDBA in photoaffinity labeling relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key experimental stages.
Conjugation of TDBA to a Ligand of Interest
This protocol describes the conjugation of TDBA to a ligand containing a primary amine via amide bond formation.
Materials:
-
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA)
-
Ligand with a primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring
Procedure:
-
Dissolve TDBA (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the TDBA solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
Dissolve the amine-containing ligand (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the ligand solution to the activated TDBA mixture.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting TDBA-ligand conjugate is purified by flash column chromatography or preparative HPLC.
-
The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol outlines the general steps for identifying the binding partners of a TDBA-ligand probe in a cellular lysate.
Materials:
-
TDBA-ligand conjugate
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV lamp (350-370 nm)
-
Quartz or UV-transparent microplate or cuvette
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry equipment
Procedure:
-
Incubation: Incubate the cell lysate with the TDBA-ligand probe at a predetermined concentration (typically in the nanomolar to low micromolar range) for a sufficient time to allow for binding to the target protein. This step is usually performed on ice or at 4°C for 30-60 minutes.
-
Control Samples: Prepare control samples, including a sample without the TDBA-ligand probe, a sample with a competing, non-photoreactive ligand to demonstrate specificity, and a sample that is not exposed to UV light.[4]
-
UV Irradiation: Transfer the samples to a quartz or UV-transparent plate and place them on ice. Irradiate the samples with a UV lamp (350-370 nm) for 5-30 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.
-
Analysis: After irradiation, the proteins in the lysate are separated by SDS-PAGE.
-
Detection: The covalently labeled target protein can be detected by various methods. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), it can be visualized by streptavidin blotting or fluorescence imaging, respectively. Alternatively, the labeled protein band can be excised from the gel and identified by mass spectrometry.[4]
Mass Spectrometry Analysis of Labeled Proteins
This protocol provides a general workflow for the identification of proteins labeled by a TDBA-probe and the localization of the binding site.
Materials:
-
Excised protein band from SDS-PAGE gel
-
In-gel digestion kit (containing trypsin or other proteases)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Protein database search software (e.g., Mascot, Sequest)
Procedure:
-
In-Gel Digestion: The excised protein band is destained, reduced, alkylated, and then digested with a protease (e.g., trypsin) overnight to generate a mixture of peptides.
-
Peptide Extraction: The resulting peptides are extracted from the gel.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer acquires tandem mass spectra (MS/MS) of the peptides.
-
Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the protein. The presence of the TDBA-ligand adduct on a peptide will result in a characteristic mass shift, which can be used to identify the labeled peptide and pinpoint the site of covalent modification.[5]
-
Data Analysis: The search results are analyzed to identify the protein(s) that were covalently labeled by the TDBA-probe. The identification of the modified peptide(s) provides information about the binding site of the ligand on the target protein.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where a TDBA-labeled kinase inhibitor is used to identify its target kinase and downstream effects.
Caption: Elucidation of a kinase signaling pathway using a TDBA-based photoaffinity probe.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a photoaffinity labeling experiment using a TDBA-based probe to identify protein targets.
Caption: General workflow for target identification using TDBA-based photoaffinity labeling.
Conclusion
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is an invaluable tool for chemical biologists and drug discovery scientists. Its robust and well-characterized mechanism of action, centered on photo-inducible carbene generation, allows for the precise and efficient covalent capture of biological targets. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively leverage TDBA to identify novel drug targets, elucidate complex signaling pathways, and accelerate the development of new therapeutics. The versatility and efficacy of TDBA-based photoaffinity labeling ensure its continued prominence in the field of chemical biology.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the TDBA Crosslinker: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of chemical biology and drug discovery, the identification of molecular interactions is paramount. Photoaffinity labeling has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners in their native environment. At the heart of this technique are photoreactive crosslinkers, and one such versatile tool is 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid , commonly referred to as TDBA. This technical guide provides a comprehensive overview of the basic properties, structure, and applications of the TDBA crosslinker, with a focus on its utility for researchers in the life sciences.
Core Properties and Structure
TDBA is a heterobifunctional crosslinking reagent. It possesses a photoreactive trifluoromethylphenyldiazirine moiety and a chemically reactive carboxylic acid group, allowing for its conjugation to biomolecules and subsequent light-induced crosslinking.
Chemical Structure
The chemical structure of TDBA is presented below:
Figure 1: Chemical Structure of TDBA
A 2D representation of the TDBA molecule.
Physicochemical Properties
A summary of the key quantitative properties of TDBA is provided in the table below. These properties are essential for designing and executing crosslinking experiments.
| Property | Value | Reference |
| Chemical Name | 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid | [1] |
| Synonym(s) | TDBA | [1] |
| CAS Number | 85559-46-2 | [1][2][3] |
| Molecular Formula | C₉H₅F₃N₂O₂ | [2][3][4] |
| Molecular Weight | 230.14 g/mol | [1][3] |
| Appearance | Solid powder | [1][2] |
| Melting Point | 110-112 °C | [1][2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), low solubility in water. The sodium salt form has higher water solubility. | [5] |
| Storage Temperature | 2-8°C, protected from light. | [1] |
| Purity | ≥95% | [4] |
Computational Properties
| Property | Value | Reference |
| TPSA (Topological Polar Surface Area) | 62.02 Ų | [3] |
| LogP | 2.5657 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Mechanism of Action: Photoreactivation and Crosslinking
The utility of TDBA as a crosslinker stems from the unique photoreactive properties of the diazirine ring. Upon irradiation with UV light (typically around 350-370 nm), the diazirine moiety loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[6] This carbene is exceptionally reactive and can rapidly insert into neighboring C-H, N-H, and O-H bonds, forming stable covalent linkages.[7] This non-specific insertion capability allows TDBA to crosslink to a wide variety of biomolecules in its immediate vicinity, effectively "capturing" molecular interactions.
Figure 2: TDBA Photoreactivation and Crosslinking Pathway
The two-step process of TDBA-mediated photocrosslinking.
Experimental Protocols
The following sections provide generalized protocols for the use of TDBA in photoaffinity labeling experiments. It is crucial to optimize these protocols for specific applications.
Handling and Storage of TDBA
Due to the photoreactive nature of the diazirine group, proper handling and storage are essential to maintain the integrity of the TDBA crosslinker.
-
Storage: Store TDBA at 2-8°C in a light-proof container.[1] For long-term storage, -20°C is recommended.
-
Handling: When working with TDBA or its solutions, minimize exposure to light by working in a dimly lit room or using amber-colored vials.[8]
-
Safety: TDBA can cause skin and eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Conjugation of TDBA to a Protein via Amine Coupling
The carboxylic acid moiety of TDBA can be activated to react with primary amines (e.g., lysine residues) on a protein, thus tethering the photoreactive group to the protein of interest. A common method for this is through EDC/NHS chemistry.[9][10]
Materials:
-
TDBA
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare TDBA Stock Solution: Dissolve TDBA in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
Activate TDBA:
-
In a light-protected microcentrifuge tube, mix the TDBA stock solution with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate the reaction at room temperature for 15-30 minutes to form the NHS-ester of TDBA.
-
-
Conjugation to Protein:
-
Add the activated TDBA-NHS ester solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized but a starting point of 10- to 50-fold molar excess is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application.
Figure 3: Experimental Workflow for TDBA Conjugation to a Protein
A stepwise representation of the protein conjugation process.
Protocol 2: Photo-Crosslinking Experiment
This protocol outlines a general procedure for a photoaffinity labeling experiment to identify protein-protein interactions.
Materials:
-
TDBA-conjugated protein (from Protocol 1)
-
Binding partner(s) or cell lysate
-
UV lamp (350-370 nm)
-
Quartz cuvette or microplate
-
Ice bath
-
SDS-PAGE analysis materials
Procedure:
-
Incubation: Mix the TDBA-conjugated protein with its potential binding partner(s) or cell lysate in a suitable buffer. Allow the components to interact for a predetermined time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature).
-
UV Irradiation:
-
Transfer the sample to a UV-transparent vessel (e.g., quartz cuvette or well of a quartz microplate).
-
Place the sample on ice to minimize heat-induced damage.
-
Irradiate the sample with a UV lamp at 350-370 nm for 1-15 minutes. The optimal irradiation time and distance from the UV source must be determined empirically.[11]
-
-
Analysis:
-
Following irradiation, the crosslinked products can be analyzed by various methods. A common approach is SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking.
-
Further analysis by mass spectrometry can be used to identify the crosslinked proteins and the specific sites of interaction.
-
Applications in Drug Development
The TDBA crosslinker is a valuable tool in various stages of drug development:
-
Target Identification and Validation: By attaching TDBA to a bioactive small molecule, researchers can perform photoaffinity labeling experiments in complex biological mixtures (e.g., cell lysates or even live cells) to identify the specific protein targets of the drug candidate.[12]
-
Binding Site Mapping: TDBA-mediated crosslinking can help to map the binding site of a ligand on its receptor protein. Following crosslinking, enzymatic digestion of the protein and analysis by mass spectrometry can reveal the specific amino acid residues that are in close proximity to the ligand.
-
Studying Protein-Protein Interactions: TDBA can be used to stabilize and identify transient or weak protein-protein interactions that are crucial for cellular signaling pathways. This is particularly relevant for understanding disease mechanisms and the effects of drugs on these pathways.[8]
Conclusion
The TDBA crosslinker, 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, is a powerful and versatile tool for researchers in the fields of chemical biology and drug development. Its small size, high photoreactivity, and the ability to be conjugated to various biomolecules make it an excellent choice for photoaffinity labeling experiments aimed at elucidating molecular interactions. By understanding its fundamental properties and employing well-defined experimental protocols, scientists can effectively leverage TDBA to gain critical insights into biological processes and accelerate the discovery of new therapeutics.
References
- 1. TDBA 4-(3-Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid Novabiochem 85559-46-2 [sigmaaldrich.com]
- 2. aablocks.com [aablocks.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid 95% | CAS: 85559-46-2 | AChemBlock [achemblock.com]
- 5. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Diazirine - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Diazirine Chemistry for Chemical Biologists
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of diazirine chemistry, a powerful tool in chemical biology for elucidating biomolecular interactions. Diazirines, small three-membered ring structures containing a carbon and two nitrogen atoms, serve as potent photo-cross-linkers. Upon activation with UV light, they generate highly reactive carbene intermediates that can covalently bind to nearby molecules, effectively capturing transient and stable interactions in their native cellular environment.[1][2][3] This guide details the core principles, experimental protocols, and applications of diazirine-based probes in chemical proteomics and drug discovery.
Core Principles of Diazirine Chemistry
Diazirines are favored as photo-cross-linking agents due to their small size, which minimizes steric hindrance, and their activation by long-wavelength UV light (typically 350-370 nm), which reduces potential damage to biological samples.[1][2] Upon photoactivation, diazirines extrude nitrogen gas to form a highly reactive and short-lived carbene intermediate.[1][3] This carbene can then undergo non-specific insertion into neighboring C-H, N-H, and O-H bonds of interacting biomolecules, forming a stable covalent bond.[2][3]
Recent studies have revealed a more complex, two-step mechanism for alkyl diazirines, which can first isomerize into a more stable, linear diazo intermediate.[4] This diazo species can then either lose nitrogen to form the carbene or, in acidic environments, become protonated to a diazonium species that acts as an alkylating agent.[5] This alternative pathway leads to a preferential labeling of acidic amino acid residues such as aspartic acid and glutamic acid.[1][6] In contrast, aryl diazirines, particularly trifluoromethyl-3-phenyldiazirine (TPD), tend to react primarily through the carbene intermediate, offering broader reactivity.[7][8]
Quantitative Data in Diazirine Photochemistry
The efficiency and specificity of diazirine-based photo-cross-linking are influenced by several factors, including the structure of the diazirine, the wavelength and duration of UV irradiation, and the surrounding microenvironment. The following tables summarize key quantitative data for commonly used diazirine derivatives.
| Parameter | Value | Notes |
| Activation Wavelength | 330 - 370 nm | Long-wavelength UV minimizes damage to biological samples.[1] |
| Carbene Half-life | Nanoseconds | Ensures cross-linking is highly localized to the binding site.[1] |
| Cross-linking Efficiency | 5 - 99% | Highly variable depending on the probe, target, and experimental conditions. Photo-cross-linking of small molecules to beads has shown efficiencies between 15% and 99%.[1] Photo-cross-linking to protein targets in complex mixtures can be lower, around 5-10%.[1] |
| Irradiation Time | 1 - 2 minutes | Optimal time depends on the light source intensity and distance to the sample. An ideal combination of 100 mW/cm² for 2 minutes has been reported for preferential reaction with polar residues.[1][4] |
Table 1: General Photochemical Properties of Diazirines
| Amino Acid | Alkyl Diazirine Reactivity | Aryl Diazirine Reactivity | Notes |
| Aspartic Acid (Asp) | High | Moderate | Alkyl diazirines show preferential labeling due to the diazo intermediate pathway.[1] |
| Glutamic Acid (Glu) | High | Moderate | Alkyl diazirines show preferential labeling due to the diazo intermediate pathway.[1] |
| Tyrosine (Tyr) | Moderate | Moderate | Can be targeted under optimized irradiation conditions.[1] |
| Cysteine (Cys) | Moderate | High | Aryl diazirines show high reactivity with cysteine.[1] |
| Other Residues | Broad | Broad | The carbene intermediate can react non-selectively with various C-H, N-H, and O-H bonds.[2] |
Table 2: Amino Acid Reactivity of Diazirines
| Diazirine Derivative | Photolysis Products | Yield | Reference |
| 3-Trifluoromethyl-3-phenyldiazirine (TPD) | Carbene | 65% | [7][8] |
| Diazoisomer | 35% | [7][8] |
Table 3: Photolysis Product Distribution of TPD
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common diazirine building block and a general workflow for a photoaffinity labeling experiment.
Synthesis of 3-(Trifluoromethyl)-3-phenyldiazirine (TPD)
This protocol is adapted from the original synthesis reported by Brunner et al. (1980).[7][8]
Materials:
-
2,2,2-Trifluoroacetophenone
-
Hydroxylamine-O-sulfonic acid
-
Liquid ammonia
-
Silver oxide (Ag₂O) or other oxidizing agent
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Oxime Formation: React 2,2,2-trifluoroacetophenone with hydroxylamine-O-sulfonic acid in a suitable solvent to form the corresponding oxime.
-
Diaziridine Formation: Treat the oxime with liquid ammonia in a sealed tube at elevated temperature. This step leads to the formation of the diaziridine intermediate.
-
Oxidation to Diazirine: Oxidize the diaziridine using an oxidizing agent such as silver oxide to yield 3-trifluoromethyl-3-phenyldiazirine.
-
Purification: Purify the final product by column chromatography or distillation.
Note: The synthesis of diazirines can be hazardous and should be performed by trained personnel in a well-ventilated fume hood.
General Photoaffinity Labeling (PAL) Workflow for Target Identification
This protocol outlines a typical workflow for identifying the protein targets of a small molecule using a diazirine-based photoaffinity probe.[5][9][10]
Materials:
-
Diazirine-containing photoaffinity probe (with a reporter tag like biotin or an alkyne for click chemistry)
-
Live cells or cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
For click chemistry: Azide- or alkyne-functionalized reporter molecule (e.g., biotin-azide), copper(I) catalyst, and ligand.
-
Streptavidin beads for enrichment of biotinylated proteins
-
Protease for protein digestion (e.g., trypsin)
-
Mass spectrometer for protein identification
Procedure:
-
Probe Incubation: Treat live cells or cell lysate with the diazirine-containing photoaffinity probe at a predetermined concentration and for a specific duration to allow for binding to target proteins.
-
UV Irradiation: Irradiate the samples with UV light at 365 nm for 1-10 minutes to activate the diazirine and induce covalent cross-linking to interacting proteins.
-
Cell Lysis (if using live cells): Harvest and lyse the cells to release the proteins.
-
Click Chemistry (if applicable): If the probe contains an alkyne or azide handle, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag, such as biotin.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to capture the biotinylated protein-probe complexes. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the enriched proteins into peptides using a protease like trypsin directly on the beads.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Use proteomics software to identify the proteins and potentially map the specific sites of cross-linking.
Visualizations of Key Concepts and Workflows
The following diagrams illustrate the core principles and experimental workflows described in this guide.
Caption: The photochemical activation of a diazirine probe.
Caption: A typical experimental workflow for photoaffinity labeling.
Caption: Probing a kinase signaling pathway with a diazirine-based inhibitor.
Applications in Chemical Biology and Drug Discovery
Diazirine-based photoaffinity labeling is a versatile technique with numerous applications in chemical biology and drug discovery:
-
Target Identification: A primary application is the identification of the molecular targets of bioactive small molecules discovered through phenotypic screens.[9][10]
-
Binding Site Mapping: By analyzing the cross-linked peptides, it is possible to identify the specific amino acid residues involved in the binding interaction, providing valuable information for structure-activity relationship (SAR) studies and rational drug design.
-
Interactome Profiling: Diazirine probes can be used to map the protein interaction networks of small molecules, lipids, and other biomolecules within the complex environment of a living cell.[11]
-
Studying Signaling Pathways: By designing probes based on inhibitors or agonists of specific proteins, researchers can investigate their roles in signaling pathways, such as those involving kinases and G protein-coupled receptors (GPCRs).[12][13][14]
-
GPCR Research: Diazirine-based probes have been successfully employed to study ligand binding to GPCRs, a challenging class of membrane proteins that are important drug targets.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diazirine - Wikipedia [en.wikipedia.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling approaches to elucidate lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photoaffinity Labeling Using Diazirine Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of photoaffinity labeling (PAL) utilizing diazirine-based reagents. Diazirines have emerged as powerful tools in chemical biology and drug discovery for their ability to covalently capture and identify transient biomolecular interactions, particularly between small molecules and their protein targets. Their small size, high photoreactivity, and ability to be activated by biocompatible wavelengths of light make them a preferred choice for mapping protein-ligand interactions, identifying off-targets, and elucidating drug mechanisms of action.
Core Principles of Diazirine-Based Photoaffinity Labeling
Photoaffinity labeling is a powerful technique for identifying the binding partners of a molecule of interest within a complex biological system. The core of this method lies in a specially designed chemical probe that incorporates three key functional elements: a recognition element that binds to the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment.
Diazirines are three-membered heterocyclic compounds containing a carbon and two nitrogen atoms. Upon irradiation with UV light, typically in the 350-370 nm range, they extrude nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds, effectively creating a permanent covalent link between the probe and its binding partner.[1][2]
A crucial aspect of diazirine chemistry is the formation of a diazo isomer as a key intermediate upon photoactivation.[3] This diazo intermediate can also react with nucleophilic residues, particularly acidic amino acids like aspartate and glutamate, or be further photolyzed to the reactive carbene.[4] This dual reactivity can influence labeling patterns and efficiency.
Quantitative Data on Diazirine Reagents
The selection of a photoaffinity probe is critical for the success of an experiment. The following tables summarize key quantitative parameters for diazirine reagents in comparison to other common photo-crosslinkers.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Half-life | Key Advantages | Key Disadvantages |
| Alkyl Diazirine | ~350-370 | Carbene/Diazo | Nanoseconds | Small size, high reactivity, rapid labeling.[1][5] | Can be quenched by water, potential for rearrangement to less reactive diazo isomer.[1][6] |
| Aryl (Trifluoromethylphenyl) Diazirine | ~350 | Carbene | Nanoseconds | High photo-insertion yield (>70%), more stable than some alkyl diazirines.[7] | Larger size compared to alkyl diazirines. |
| Benzophenone | ~350-365 | Triplet Diradical | Microseconds | High metabolic stability, not quenched by water.[6][8] | Bulky, requires longer irradiation times, can lead to non-specific labeling.[1][5] |
| Aryl Azide | 250-350 | Nitrene | Nanoseconds | Relatively easy to synthesize. | Can undergo rearrangements to less reactive species, leading to lower cross-linking yields.[5] |
Table 1: Comparison of Common Photoreactive Groups.
| Diazirine Probe Type | Labeling Efficiency | Non-Specific Binding | Amino Acid Preference |
| Linear Alkyl Diazirine | Generally high, but can be influenced by probe charge and hydrophobicity.[9] | Can be significant, positively charged probes may show higher background.[4] | Preferential labeling of acidic residues (Asp, Glu) via the diazo intermediate.[4] |
| Spirocyclic (Cyclobutane) Diazirine | Lower than linear counterparts.[9] | Reduced labeling of known alkyl diazirine off-targets.[4] | Reduced pH-dependent reactivity and diazo-mediated labeling.[4] |
| Aryl (Trifluoromethylphenyl) Diazirine | High, with rapid cross-linking.[10] | Lower non-specific labeling compared to benzophenones with shorter irradiation times.[5] | Broader reactivity with various amino acid side chains.[11] |
Table 2: Performance Characteristics of Different Diazirine Probes.
Experimental Protocols
Synthesis of a Diazirine-Alkyne Photoaffinity Probe
This protocol outlines the synthesis of a minimalist diazirine-alkyne cross-linker, which can be conjugated to a molecule of interest.
Materials:
-
Starting ketone
-
Liquid ammonia
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Iodine
-
Triethylamine
-
Solvents (e.g., methanol, dichloromethane)
Procedure:
-
Imine Formation: Dissolve the starting ketone in methanol and add to liquid ammonia at -78°C. Stir the reaction for several hours to form the corresponding imine.
-
Diaziridine Formation: To the imine solution, add a solution of HOSA in methanol. Allow the reaction to warm to room temperature and stir overnight. This facilitates the intramolecular cyclization to the diaziridine intermediate.
-
Oxidation to Diazirine: Dissolve the crude diaziridine in dichloromethane. Add triethylamine followed by a solution of iodine in dichloromethane. Stir for a few hours at room temperature. The iodine oxidizes the diaziridine to the final diazirine product.
-
Purification: Quench the reaction with sodium thiosulfate solution. Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography.
For detailed synthetic schemes and characterization data, refer to publications on the synthesis of minimalist diazirine-alkyne probes.[12][13][14][15]
Photoaffinity Labeling in Cell Lysate
Materials:
-
Cell lysate
-
Diazirine-containing photoaffinity probe
-
UV lamp (365 nm)
-
Ice bath
-
Lysis buffer
-
Reporter tag (e.g., biotin-azide or fluorescent azide for click chemistry)
-
Click chemistry reagents (copper(I) catalyst, ligand, reducing agent)
Procedure:
-
Probe Incubation: Add the diazirine probe to the cell lysate to the desired final concentration. Incubate in the dark on ice or at 4°C for a sufficient duration to allow for binding to the target protein.
-
UV Irradiation: Place the sample on ice and position a 365 nm UV lamp at a fixed distance. Irradiate the sample for a predetermined optimal time (typically 1-20 minutes).[9][16] Minimize heat generation to prevent sample degradation.
-
Click Chemistry (if applicable): If the probe contains an alkyne handle, add the azide-containing reporter tag and click chemistry reagents to the lysate. Incubate to allow for the covalent attachment of the reporter tag.[7]
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning or proceed to enrichment and mass spectrometry for target identification.
Enrichment and Proteomic Analysis
Materials:
-
Streptavidin beads (for biotin-tagged proteins)
-
Wash buffers
-
Elution buffer
-
DTT and iodoacetamide (for reduction and alkylation)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Enrichment: Add streptavidin beads to the lysate containing biotin-tagged proteins. Incubate to allow for binding.
-
Washing: Pellet the beads and wash extensively with a series of buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution and Desalting: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.
-
Mass Spectrometry: Analyze the desalted peptides by LC-MS/MS to identify the labeled proteins and map the sites of cross-linking. Data analysis typically involves searching the acquired spectra against a protein database.[17][18][19]
Mandatory Visualizations
Chemical Mechanism of Diazirine Photoactivation
Caption: Photoactivation of a diazirine leads to the formation of a reactive carbene and a diazo isomer.
Experimental Workflow for Target Identification
Caption: A typical workflow for identifying protein targets using a diazirine photoaffinity probe.
Simplified ERK Signaling Pathway
Caption: The ERK signaling pathway, a target for diazirine-based kinase inhibitor probes.[20][21][22][23]
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]
- 6. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 14. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) Synthesis and Characterization of Diazirine Alkyne [research.amanote.com]
- 16. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 20. Mapping the binding interface of ERK and transcriptional repressor Capicua using photocrosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 23. cusabio.com [cusabio.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, a critical reagent in chemical biology and drug discovery. This photoreactive compound serves as a powerful tool for photoaffinity labeling, enabling the identification and characterization of protein-ligand interactions. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data. Furthermore, it visualizes the experimental workflow and the mechanism of photoaffinity labeling to facilitate a deeper understanding of its utility.
Introduction
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a hetero-bifunctional crosslinking agent widely utilized for covalent capture of interacting proteins.[1] Its utility stems from the trifluoromethylphenyldiazirine moiety, which upon photoactivation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with adjacent molecules.[2] The presence of a carboxylic acid group provides a convenient handle for conjugation to a variety of ligands, probes, and biomolecules.[1] This unique combination of features makes it an invaluable tool for elucidating biological interactions in complex systems.[2]
Synthesis Pathway
The most common and established synthetic route to 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid involves the oxidation of its benzyl alcohol precursor, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol.[2] This precursor itself is synthesized from commercially available starting materials. The overall synthetic scheme is a multi-step process that begins with the formation of the diazirine ring, followed by the oxidation of the benzylic alcohol to the corresponding carboxylic acid.
Caption: Synthetic pathway for 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.
Experimental Protocols
The following protocols are representative of the synthesis and purification of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid. Researchers should adapt these methods based on their specific laboratory conditions and available instrumentation.
Synthesis of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
The synthesis of the benzyl alcohol precursor is a critical first step. While detailed, step-by-step protocols are proprietary to chemical suppliers, the general transformation involves the reaction of 4-(trifluoroacetyl)benzaldehyde with ammonia and a suitable aminating agent like hydroxylamine-O-sulfonic acid to form the diaziridine, which is subsequently oxidized to the diazirine.
Oxidation of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid
This procedure outlines the oxidation of the benzyl alcohol to the final benzoic acid product.
Materials:
-
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or other suitable base
-
Celite®
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol in a suitable solvent mixture, such as aqueous ethanol, containing a base like sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) in water to the cooled reaction mixture with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite® to remove the manganese dioxide, washing the filter cake with ethanol.
-
Combine the filtrate and washes and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the crude benzoic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification
The crude product is purified to obtain the final high-purity compound.
Procedure:
-
The crude 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Alternatively, column chromatography on silica gel can be employed for purification.
-
The purified product is dried under vacuum. The yield typically exceeds 85%.[2]
Caption: Experimental workflow for the synthesis and purification.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.
| Property | Value | Reference |
| Molecular Formula | C₉H₅F₃N₂O₂ | [2] |
| Molecular Weight | 230.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 110-112 °C | [3] |
| Purity (HPLC) | ≥95% | [4] |
| ¹H NMR (400 MHz, CD₃OD) | δ 7.98–8.02 (m, 2H, aromatic), 7.20–7.25 (m, 2H, aromatic) | [2] |
| ¹⁹F NMR | δ -66.9 (s, CF₃) | [2] |
| IR (cm⁻¹) | 1592 (C=O) | [2] |
| Storage Conditions | Store at -20°C, protected from light. | [1] |
Application in Photoaffinity Labeling
The primary application of 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is in photoaffinity labeling experiments to identify and study biomolecular interactions.[2] The carboxylic acid moiety is first coupled to a ligand of interest. This ligand-probe conjugate is then introduced to a biological system. Upon UV irradiation, the diazirine ring is converted to a reactive carbene, which covalently crosslinks to any nearby interacting biomolecules. Subsequent analysis, often by mass spectrometry, allows for the identification of the labeled proteins.
Caption: General workflow for a photoaffinity labeling experiment.
Conclusion
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a cornerstone reagent for chemical biologists and drug discovery scientists. Its robust synthesis and unique photoreactive properties provide a powerful method for mapping the interactome of small molecules and other biological ligands. The detailed information and protocols within this guide are intended to support researchers in the successful application of this versatile chemical tool.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]
- 3. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 4. rsc.org [rsc.org]
A Technical Guide to the Photochemistry and Application of Trifluoromethylaryldiazirines in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-aryl-3-(trifluoromethyl)diazirines, a class of highly effective photoactivatable cross-linking agents used in chemical biology and drug discovery. We will explore their core photochemical properties, detail experimental protocols for their application in photoaffinity labeling (PAL), present quantitative data on their performance, and illustrate key processes with diagrams.
Introduction: The Advantage of Trifluoromethylaryldiazirines
Trifluoromethylaryldiazirines are compact, robust photoaffinity labeling (PAL) probes essential for identifying and mapping molecular interactions within complex biological systems.[1] Upon photoactivation with long-wavelength UV light (~350-370 nm), which minimizes cellular damage, they efficiently generate highly reactive carbene intermediates.[2] These carbenes can insert into a wide array of chemical bonds, including C-H, N-H, and O-H, enabling the covalent capture of transient and low-affinity interactions between small molecules and their protein targets.[2][3]
The inclusion of the trifluoromethyl group offers several key advantages:
-
Suppression of Diazo Isomerization: It reduces the formation of the less reactive diazo intermediate, favoring the desired carbene pathway.[4]
-
Enhanced Stability: The trifluoromethyl group contributes to the overall stability of the diazirine ring under various organic reaction conditions.[4]
-
Minimal Steric Hindrance: Their small size allows them to be incorporated into pharmacophores and other molecules of interest with minimal perturbation to their biological activity.[5]
These properties make trifluoromethylaryldiazirines superior to other photolabels like benzophenones and aryl azides, often resulting in higher cross-linking efficiency and a greater number of identified interactions.[2]
Core Photochemistry and Reaction Mechanism
The utility of trifluoromethylaryldiazirines is rooted in their clean and efficient photodecomposition. The process begins with the absorption of a photon, leading to the extrusion of nitrogen gas and the formation of a highly reactive singlet carbene. This carbene is the primary species responsible for cross-linking.
However, a competing pathway exists where the diazirine first isomerizes to a linear diazo intermediate.[6] This diazo species can also be photoactivated to form the carbene or can react directly with nucleophilic residues, particularly the carboxylic acids of aspartate and glutamate.[6][7] The trifluoromethyl group helps to minimize the lifetime and reactivity of this diazo intermediate, thus promoting the more promiscuous and efficient carbene-mediated cross-linking.[4]
Quantitative Data and Performance Comparison
The selection of a photo-cross-linker is often guided by its photochemical properties and cross-linking efficiency. Trifluoromethylaryldiazirines consistently demonstrate superior performance compared to other common photolabels.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Half-Life (t½) of Photolysis | Key Advantages | Key Disadvantages |
| Trifluoromethylaryldiazirine | ~350-370 | Carbene (primary), Diazo | ~2-30 min[5] | High cross-linking efficiency, small size, rapid kinetics, stable.[2][4] | Can have complex synthesis; potential for diazo side reactions.[1][6] |
| Benzophenone | ~350-365 | Triplet Biradical | > 20 min | Established chemistry, preferential C-H insertion.[2] | Bulky, lower cross-linking efficiency, requires longer irradiation.[2] |
| Aryl Azide | 260-365 | Aryl Nitrene | Variable | Small size, well-established. | Lower wavelength activation can cause cell damage, prone to rearrangement.[2][6] |
Note: Half-life data is representative and can vary significantly based on probe structure, solvent, and irradiation conditions. The aryl diazirine Ar-F showed a rapid initial consumption followed by a slow first-order decay with a half-life of 29 minutes.[5]
Experimental Protocols
Successful application of trifluoromethylaryldiazirine probes requires careful experimental design. Below are generalized protocols for the synthesis of a probe and its use in a typical photoaffinity labeling experiment followed by mass spectrometry.
This protocol outlines a common synthetic route starting from a substituted aryl trifluoromethyl ketone.[8]
-
Oxime Formation: Dissolve the starting aryl trifluoromethyl ketone in ethanol. Add hydroxylamine hydrochloride and a base such as pyridine. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). After cooling, remove the solvent under reduced pressure and purify the resulting oxime by column chromatography.
-
Tosyloxime Formation: Dissolve the oxime in a suitable solvent like dichloromethane. Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl) and a base like triethylamine. Stir the reaction at room temperature overnight. Wash the organic layer with water and brine, dry over MgSO₄, and purify the tosylated oxime.
-
Diaziridine Formation: In a sealed pressure vessel, dissolve the tosylated oxime in a solution of ammonia in methanol or use liquid ammonia. Stir at room temperature for 24-48 hours. Carefully vent the vessel, evaporate the ammonia and solvent, and extract the diaziridine product.
-
Oxidation to Diazirine: Dissolve the crude diaziridine in a solvent such as methanol or dichloromethane. Add an oxidizing agent like iodine with triethylamine, or manganese dioxide (MnO₂).[8] Stir the reaction at room temperature, monitoring by TLC. Once the starting material is consumed, quench the reaction, wash, and purify the final trifluoromethylaryldiazirine probe by column chromatography.
This workflow describes the use of a trifunctional diazirine probe (containing a ligand, the diazirine, and a biotin tag for enrichment) to identify protein targets in a cellular context.[6][9]
-
Probe Incubation: Culture cells to the desired confluency. Treat the cells with the trifluoromethylaryldiazirine probe at a predetermined concentration (typically in the low micromolar range). Incubate for a sufficient time to allow the probe to engage with its target protein(s) (e.g., 1-4 hours). Include a control group treated with a competitor molecule to identify specific binding events.
-
UV Irradiation: Wash the cells with ice-old PBS to remove any unbound probe. Place the culture plate on a cooled surface and irradiate with UV light at 365 nm for 5-15 minutes using a high-power UV lamp. Ensure consistent distance and intensity of the light source.
-
Cell Lysis and Protein Extraction: Following irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.
-
Enrichment of Labeled Proteins: Incubate the clarified protein lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-stringency buffer to remove non-specifically bound proteins. Perform a final wash with a buffer like ammonium bicarbonate.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea). Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with a protease such as trypsin.
-
Mass Spectrometry Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the captured proteins. Quantify the relative abundance of proteins in the probe-treated sample versus controls to identify specific targets.
Visualizing the Experimental Workflow
The process from probe application to target identification is a multi-step workflow that can be visualized for clarity.
Conclusion
Trifluoromethylaryldiazirines are powerful and versatile tools for chemical biologists and drug discovery scientists. Their favorable photochemical properties, including high efficiency and activation by biologically benign wavelengths, combined with their small size, make them ideal for covalently capturing protein-ligand interactions in living systems. The methodologies outlined in this guide provide a framework for their successful application, from probe synthesis to the confident identification of novel biological targets, ultimately accelerating our understanding of cellular pathways and the development of new therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 5. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01360B [pubs.rsc.org]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid: Solubility, Stability, and Applications in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA), a widely utilized photoreactive crosslinking agent. The document focuses on its solubility and stability, presenting available quantitative data, and offers detailed experimental protocols for its application in photoaffinity labeling to facilitate its effective use in research and drug development.
Core Properties and Data
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a heterobifunctional crosslinker featuring a trifluoromethyl-diazirine moiety for photo-induced covalent bond formation and a carboxylic acid group for conjugation to biomolecules.[1] Upon activation with UV light (typically around 350-370 nm), the diazirine ring generates a highly reactive carbene intermediate that can non-selectively insert into neighboring C-H, N-H, or O-H bonds, thereby capturing transient molecular interactions.[1][2]
Solubility
Quantitative solubility data for TDBA in a range of common laboratory solvents is not extensively reported in the literature. However, available information indicates its general solubility characteristics. The sodium salt of TDBA exhibits significant aqueous solubility.[2] For applications requiring solubility in organic solvents, chloroform has been mentioned as a suitable solvent.[3] To enhance solubility in aqueous buffers for biological experiments, derivatives such as PEGylated TDBA have been developed.[2]
| Solvent/Form | Solubility | Reference |
| Water (as Sodium Salt) | 25.3 mg/mL | [2] |
| Chloroform | Soluble (quantitative data not available) | [3] |
| Organic Solvents (general) | Limited aqueous solubility of the parent acid is implied by the development of more soluble derivatives. | [2] |
Stability
The stability of TDBA is a critical factor for its storage, handling, and successful application in experiments. The trifluoromethyl group enhances the photostability of the diazirine ring compared to other photolabile groups.[4] However, the compound is sensitive to light and temperature.
| Parameter | Condition | Observation/Value | Reference |
| Thermal Stability | ≤75°C | Stable for 30 minutes. | [2] |
| pH Stability | pH 2–12 | Stable. | [2] |
| Photolytic Stability | UV light (λmax = 355 nm) | Half-life < 5 minutes. | [2] |
| Storage | Recommended | Keep at –20 °C in a sealed, light-protected container. | [4] |
| Handling | Recommended | Minimize exposure to light; handle under dim or red light when possible. Avoid prolonged heat. | [4] |
Experimental Protocols
General Protocol for Photoaffinity Labeling
This protocol outlines a typical workflow for using TDBA to identify protein-ligand interactions.
Materials:
-
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA)
-
Ligand of interest with a primary amine for conjugation
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Biological sample (e.g., cell lysate, purified protein)
-
Reaction buffers (e.g., PBS)
-
UV lamp (350-365 nm)
-
Analytical equipment (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Probe Synthesis:
-
Activate the carboxylic acid group of TDBA using EDC and NHS in an appropriate organic solvent (e.g., DMF or DMSO).
-
React the activated TDBA with the amine-containing ligand to form a stable amide bond.
-
Purify the resulting photoaffinity probe using chromatography (e.g., HPLC).
-
-
Binding to Target:
-
Incubate the purified photoaffinity probe with the biological sample in a suitable buffer. The incubation time and temperature should be optimized for the specific interaction being studied. This step should be performed in the dark or under red light to prevent premature activation of the diazirine.
-
-
Photocrosslinking:
-
Expose the sample to UV light (350-365 nm). The irradiation time needs to be carefully optimized to maximize crosslinking efficiency while minimizing potential damage to the biological sample.
-
-
Analysis of Crosslinked Products:
-
Separate the proteins in the sample by SDS-PAGE.
-
Identify the crosslinked protein-ligand complexes. This can be achieved by various methods, such as Western blotting if an antibody to the target protein is available, or by mass spectrometry for unbiased identification of the interacting partners.
-
Signaling Pathways and Logical Relationships
TDBA is not a modulator of specific signaling pathways but rather a tool to elucidate them. By covalently capturing the binding partners of a protein of interest, TDBA helps to map protein-protein interaction networks, which are the foundation of signaling cascades. The logical relationship of its function is a direct consequence of its chemical structure and photoreactivity.
Conclusion
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is a powerful tool for chemical biology and drug discovery, enabling the capture and identification of molecular interactions. While comprehensive quantitative data on its solubility in various organic solvents is limited, its stability profile and the general protocols for its use are well-established. Careful consideration of its light and temperature sensitivity is crucial for successful experimental outcomes. This guide provides a foundational understanding of TDBA's properties and a practical framework for its application in identifying the binding partners of target molecules, thereby contributing to the elucidation of complex biological pathways.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]
- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
A Technical Guide to 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA), with CAS number 85559-46-2, is a highly versatile photoreactive crosslinking agent integral to modern chemical biology and drug discovery.[1][2] Its unique trifluoromethyl-3H-diazirine moiety allows for the light-induced formation of highly reactive carbene intermediates, enabling the covalent labeling of interacting biomolecules.[1] The presence of a benzoic acid group provides a convenient handle for conjugation to a wide array of ligands, probes, and biomolecules.[1][3] This technical guide provides an in-depth overview of the properties, experimental protocols, and applications of TDBA for researchers, scientists, and drug development professionals.
Core Properties of TDBA
TDBA is a white solid with a molecular weight of 230.14 g/mol .[4][5][6] It is characterized by its photoreactive diazirine ring, which can be activated by UV light, typically in the range of 350-370 nm, to generate a reactive carbene.[1][7]
Physicochemical and Structural Data
| Property | Value | Reference |
| CAS Number | 85559-46-2 | [1][2][3][5][6][8] |
| Molecular Formula | C₉H₅F₃N₂O₂ | [1][5][6] |
| Molecular Weight | 230.14 g/mol | [2][5][6] |
| Appearance | White Solid | [4][9] |
| Melting Point | 110-112 °C | [4][5] |
| Boiling Point | 298.6 °C at 760 mmHg | [4] |
| Purity | ≥95% to >98% (HPLC) | [1][6][10] |
| Storage Conditions | 2-8°C, protect from light | [4][5] |
| SMILES | O=C(O)C1=CC=C(C2(C(F)(F)F)N=N2)C=C1 | [6] |
| InChI | 1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-3-1-5(2-4-6)7(15)16/h1-4H,(H,15,16) | [5] |
| InChI Key | CZPAJVBVULSLGG-UHFFFAOYSA-N | [5] |
Spectroscopic Data
| Spectroscopic Property | Description |
| UV Activation Wavelength | Approximately 350-370 nm |
Mechanism of Action: Photo-induced Covalent Crosslinking
The utility of TDBA as a crosslinking agent stems from the photochemical properties of the diazirine ring. Upon irradiation with UV light, the diazirine undergoes irreversible decomposition, extruding nitrogen gas to generate a highly reactive and short-lived carbene intermediate. This carbene can then readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond with the interacting molecule. The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene.
Caption: Photoactivation of TDBA to form a reactive carbene and subsequent covalent labeling of a target molecule.
Experimental Protocol: Photoaffinity Labeling for Target Identification
This section outlines a general experimental workflow for using a TDBA-conjugated probe to identify the cellular targets of a small molecule of interest.
I. Synthesis of TDBA-Conjugated Probe
-
Activation of TDBA: The carboxylic acid moiety of TDBA is typically activated using standard carbodiimide chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an NHS ester.
-
Conjugation to Ligand: The activated TDBA is then reacted with a primary or secondary amine on the small molecule ligand of interest to form a stable amide bond.
-
Purification: The resulting TDBA-conjugated probe is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
II. In Vitro/In-Cell Photo-Crosslinking
-
Incubation: The TDBA-conjugated probe is incubated with the biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target protein(s).
-
UV Irradiation: The sample is then irradiated with UV light at 350-370 nm on ice for a specified period (typically 5-30 minutes) to induce photo-crosslinking. A control sample without UV irradiation should be included.
-
Competition Control: To demonstrate the specificity of the labeling, a parallel experiment should be conducted where the biological sample is pre-incubated with an excess of the unconjugated parent small molecule before the addition of the TDBA-probe.
III. Target Protein Enrichment and Identification
-
Lysis and Solubilization: For cellular experiments, cells are lysed to release the protein complexes.
-
Affinity Purification: If the TDBA-probe also contains a reporter tag (e.g., biotin or a click chemistry handle), the covalently labeled protein complexes can be enriched using affinity purification methods (e.g., streptavidin beads).
-
Proteomic Analysis: The enriched proteins are then typically separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion. The resulting peptides are analyzed by mass spectrometry (MS) to identify the protein(s) that were covalently labeled by the TDBA-probe.
Caption: A typical experimental workflow for photoaffinity labeling using a TDBA-conjugated probe for target identification.
Applications in Research and Drug Development
The unique properties of TDBA make it a valuable tool in various research and drug development applications:
-
Target Identification and Validation: TDBA is widely used to identify the molecular targets of bioactive small molecules discovered through phenotypic screens.[1] By covalently linking the small molecule to its binding partner, TDBA facilitates the isolation and identification of the target protein, which is a critical step in understanding the molecule's mechanism of action.
-
Mapping Protein-Protein Interactions: TDBA can be incorporated into one protein to identify its interacting partners within a complex.[1] This is particularly useful for studying transient or weak interactions that are difficult to capture using other methods.
-
Binding Site Characterization: Photoaffinity labeling with TDBA-conjugated probes can be used to map the binding site of a ligand on its target protein. By analyzing the crosslinked peptide fragments, researchers can gain insights into the specific amino acid residues involved in the interaction.
-
Development of Covalent Inhibitors: The reactive carbene generated from TDBA can be strategically positioned to form a covalent bond within the active site of a target enzyme, leading to irreversible inhibition. This has applications in the design of novel therapeutic agents.
-
Polymer Crosslinking: In materials science, TDBA can be used to enhance the stability of polymers through UV-induced crosslinking.[1]
Safety and Handling
TDBA is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a photoreactive compound, it should be stored protected from light to prevent premature activation.
Conclusion
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) is a powerful and versatile photo-crosslinking reagent with broad applications in chemical biology, drug discovery, and materials science. Its ability to be readily conjugated to various molecules and its efficient photo-induced covalent bond formation make it an indispensable tool for elucidating molecular interactions and identifying novel drug targets. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize TDBA in their advanced research endeavors.
References
- 1. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 4. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid 95% | CAS: 85559-46-2 | AChemBlock [achemblock.com]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TDBA 4-(3-Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid Novabiochem 85559-46-2 [sigmaaldrich.com]
Diazirine-Based Probes: An In-depth Technical Guide to Unraveling Biomolecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazirine-based photoaffinity labeling (PAL) has emerged as a powerful and indispensable tool in chemical biology and drug discovery for the elucidation of complex biomolecular interactions.[1] These minimalist yet highly reactive probes, upon photoactivation, generate transient carbene intermediates that covalently crosslink with interacting biomolecules in close proximity, thereby capturing both stable and transient interactions.[2] This technical guide provides a comprehensive overview of diazirine-based probes, including their fundamental mechanism of action, principles of probe design and synthesis, and detailed experimental protocols for their application in target identification and validation. Furthermore, it presents a quantitative comparison of various diazirine scaffolds and illustrates their utility in dissecting complex signaling pathways, offering researchers a practical resource to leverage this technology for advancing their scientific and therapeutic objectives.
Introduction to Diazirine-Based Probes
The identification of the molecular targets of bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology research.[3] Photoaffinity labeling (PAL) is a robust technique that addresses this challenge by enabling the covalent capture of a small molecule's binding partners within a complex biological milieu.[2] Among the various photoréactive moieties utilized in PAL, diazirines have gained prominence due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their ability to be activated by long-wavelength UV light, reducing the potential for photodamage to biological samples.[4][5]
Diazirine-based probes are trifunctional molecules typically composed of:
-
A recognition element: The pharmacophore or ligand of interest that directs the probe to its biological target.
-
A diazirine moiety: The photoreactive group that, upon UV irradiation, forms a highly reactive carbene for covalent crosslinking.[2]
-
A reporter handle: A functional group, such as an alkyne or biotin, that facilitates the detection, enrichment, and identification of the crosslinked biomolecules.[2]
This guide will delve into the technical intricacies of utilizing diazirine-based probes, providing researchers with the foundational knowledge and practical guidance required to successfully implement this technology in their own laboratories.
Mechanism of Photo-Crosslinking
The utility of diazirine probes lies in their photochemical transformation into highly reactive carbene intermediates. This process can proceed through two primary pathways upon UV irradiation (typically around 350-365 nm):
-
Direct Carbene Formation: The diazirine ring directly extrudes nitrogen gas (N₂) to generate a singlet carbene. This is the desired pathway for precise photoaffinity labeling, as the carbene has an extremely short half-life (pico- to nanoseconds) and will react with the nearest available chemical bond, typically C-H, O-H, or N-H bonds of the interacting biomolecule.[6]
-
Isomerization to a Diazo Intermediate: The diazirine can rearrange to a more stable, linear diazo isomer. This diazo intermediate can then be further photolyzed to generate the carbene. However, diazo compounds can also react as electrophiles with nucleophilic amino acid residues, such as aspartic and glutamic acid, in a pH-dependent manner. This can lead to less specific labeling and a larger labeling radius, which should be considered during experimental design and data interpretation.[1][7]
The balance between these two pathways is influenced by the chemical structure of the diazirine. For instance, aryl-trifluoromethyl diazirines tend to favor the carbene pathway, while some alkyl diazirines have a higher propensity to form the diazo intermediate.[7]
Below is a Graphviz diagram illustrating the photochemical activation of diazirine probes.
Quantitative Comparison of Diazirine Probes
The choice of the diazirine scaffold can significantly impact the outcome of a photoaffinity labeling experiment. Factors such as the rate of photolysis and the propensity to form diazo intermediates vary between different diazirine structures. The following table summarizes the photolytic decomposition half-lives of several fully-functionalized diazirine tags upon UV irradiation.
| Diazirine Tag | Structure | Irradiation Wavelength (nm) | Photolysis Half-Life (t½, min) | Reference |
| LD-F | Dialkyl diazirine | 365 | 5.4 | [8] |
| BD-F | Dialkyl diazirine | 365 | 2.6 | [8] |
| Ar-F | Aryl diazirine | 365 | 29 | [8] |
| DF-F | Difluoromethylalkynyl diazirine | 302 | 10 | [8] |
| Tm-F | Terminal alkyl diazirine | 302 | 5.8 | [8] |
Note: The photolysis half-life is a measure of the time it takes for half of the diazirine probe to be consumed upon UV irradiation. Shorter half-lives indicate a more rapid photoactivation.[8]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common diazirine probe and a general workflow for a photoaffinity labeling experiment.
Synthesis of a Trifluoromethylphenyl Diazirine (TPD) Probe with an Alkyne Handle
This protocol describes the synthesis of a TPD-alkyne building block that can be readily coupled to a molecule of interest.
Materials:
-
3,5-dibromobenzoic acid methyl ester
-
Diisobutylaluminium hydride (DIBAL-H)
-
tert-butyldimethylsilyl chloride
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reduction of the Ester: To a stirred solution of 3,5-dibromobenzoic acid methyl ester in DCM at -78°C, add DIBAL-H (1 M in hexanes) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction with methanol and allow it to warm to room temperature. Add Rochelle's salt solution and stir vigorously. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the corresponding alcohol.
-
Silyl Protection: To a solution of the alcohol in DMF, add imidazole and tert-butyldimethylsilyl chloride. Stir the reaction at room temperature overnight. Remove the DMF under vacuum and purify the residue by flash column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to obtain the silyl-protected alcohol.
-
Formation of the Trifluoromethyl Ketone: This step typically involves lithiation followed by reaction with a trifluoroacetylating agent. Due to the hazardous nature of this step, it is recommended to consult specialized literature for detailed and safe procedures.
-
Diazirine Formation: The trifluoromethyl ketone is converted to the diazirine via a two-step process: a. Oxime Formation: React the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine. b. Tosylation and Cyclization: The resulting oxime is treated with tosyl chloride and then with ammonia to form the diaziridine, which is subsequently oxidized (e.g., with iodine or silver oxide) to the diazirine.
-
Desilylation and Functionalization: The silyl protecting group is removed using a fluoride source (e.g., TBAF). The resulting alcohol can then be converted to an alkyne handle via standard organic chemistry procedures (e.g., Mitsunobu reaction with an alkynyl alcohol or conversion to an alkyl halide followed by Sonogashira coupling).
For detailed, step-by-step synthetic procedures with characterization data, please refer to specialized chemical synthesis literature.[4]
Photoaffinity Labeling Workflow for Target Identification
This protocol outlines the key steps for identifying the protein targets of a small molecule using a diazirine-alkyne probe in cultured cells.
Materials:
-
Cultured cells of interest
-
Diazirine-alkyne photoaffinity probe
-
Parent compound (for competition experiment)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Azide-biotin or azide-fluorophore reporter tag
-
Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I)-ligand complex)
-
Streptavidin-agarose beads (for biotin enrichment)
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or Western blotting reagents for streptavidin-HRP
-
Mass spectrometer and associated reagents for proteomic analysis
Procedure:
-
Cell Treatment: a. Seed cells in appropriate culture plates and grow to the desired confluency. b. Treat the cells with the diazirine-alkyne probe at various concentrations for a predetermined incubation time. c. Include control groups: a vehicle control (DMSO), a no-UV control, and a competition control where cells are pre-incubated with an excess (e.g., 50-fold) of the parent compound before adding the probe.[2]
-
UV Irradiation: a. Wash the cells with cold PBS to remove unbound probe. b. Irradiate the cells with 365 nm UV light for a predetermined time (typically 1-15 minutes) on ice. The optimal irradiation time should be determined empirically.[2]
-
Cell Lysis: a. Lyse the cells using a suitable lysis buffer. b. Clarify the lysate by centrifugation to remove cell debris. c. Determine the protein concentration of the supernatant.
-
Click Chemistry: a. To the normalized protein lysates, add the azide-reporter tag, copper(I) source, and any necessary ligands or additives. b. Incubate the reaction at room temperature to conjugate the reporter tag to the alkyne handle of the probe.
-
Enrichment of Labeled Proteins (for biotin-tagged samples): a. Add streptavidin-agarose beads to the lysates and incubate to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins. c. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: a. In-gel Fluorescence/Western Blotting: Separate the eluted proteins by SDS-PAGE. For fluorophore-tagged samples, visualize the labeled proteins using an in-gel fluorescence scanner. For biotin-tagged samples, perform a Western blot using a streptavidin-HRP conjugate. b. Mass Spectrometry: For unbiased target identification, the enriched proteins are subjected to in-gel or in-solution digestion with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
The following Graphviz diagram illustrates the experimental workflow for target identification using a diazirine-alkyne probe.
Application in Signaling Pathway Elucidation: The Wnt Pathway
Diazirine-based probes are instrumental in dissecting complex signaling pathways by identifying the direct binding partners of small molecule modulators. The Wnt signaling pathway, which plays a crucial role in development and disease, is a prime example. A hypothetical diazirine-based probe designed from a small molecule inhibitor of the Frizzled (FZD) receptor, a key component of the Wnt pathway, can be used to confirm its direct target and identify potential off-targets.
The diagram below illustrates the canonical Wnt signaling pathway and how a diazirine probe could be used to investigate the interaction with the FZD receptor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Photoaffinity Labeling Using 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, hereafter referred to as TDBA, is a heterobifunctional photoaffinity labeling (PAL) reagent designed to identify and characterize transient or stable biomolecular interactions.[1][2][3] This crosslinker features two key functional domains:
-
A carboxylic acid group , which allows for its covalent conjugation to primary amines (e.g., lysine residues) on a protein of interest (the "bait") via standard carbodiimide chemistry (EDC/NHS).[2][3]
-
A trifluoromethyl-diazirine moiety , a compact and highly efficient photoreactive group.[4][5] This group remains inert and stable under ambient light but, upon exposure to long-wave UV light (typically 350-370 nm), it generates a highly reactive and indiscriminate carbene intermediate.[2][6] This carbene rapidly forms a stable covalent bond with any nearby interacting molecule (the "prey"), thus permanently capturing the interaction for subsequent analysis.[1][7]
The trifluoromethyl group enhances the stability of the diazirine ring compared to other photoprobes and helps suppress undesired intramolecular rearrangements, leading to higher crosslinking efficiency.[4] TDBA is a powerful tool for applications such as target identification in drug discovery, mapping ligand-binding sites, and elucidating protein-protein interaction networks.[1][3]
Principle of the Method
The experimental workflow involves a two-stage process. First, the TDBA probe is covalently attached to a purified bait protein. Second, this bait-probe conjugate is used to identify binding partners from a complex mixture, such as a cell lysate or in living cells.
Stage 1: Bait Protein Labeling The carboxylic acid on TDBA is activated with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This creates a semi-stable amine-reactive NHS ester. This activated probe is then mixed with the bait protein, where it reacts with primary amines (N-terminus or lysine side chains) to form a stable amide bond.
Stage 2: Photo-Crosslinking and Analysis The TDBA-labeled bait protein is incubated with the sample containing potential prey proteins. After allowing time for the biological interaction to occur, the sample is irradiated with long-wave UV light. The light-activated carbene intermediate inserts into adjacent chemical bonds of the interacting prey protein. The resulting covalently crosslinked bait-prey complexes can then be detected and identified using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Data Presentation: Recommended Reaction Parameters
Quantitative parameters for successful labeling and crosslinking can vary based on the specific proteins and interaction affinities. The following tables provide recommended starting conditions for optimization.
Table 1: Reagent Concentrations for Bait Protein Labeling
| Reagent | Molar Excess (over Protein) | Recommended Stock Solution | Solvent |
| TDBA | 10-50 fold | 10-50 mM | Anhydrous DMSO or DMF |
| EDC | 1.5-2 fold (over TDBA) | 100 mM | Activation Buffer (MES) |
| Sulfo-NHS | 2-2.5 fold (over TDBA) | 100 mM | Activation Buffer (MES) |
| Bait Protein | - | 1-5 mg/mL | PBS or HEPES Buffer |
Note: Prepare reagent solutions immediately before use. Do not store stock solutions of EDC or Sulfo-NHS.[8]
Table 2: Buffer Compositions and pH
| Step | Buffer Name | Composition | pH | Critical Notes |
| Activation | MES Buffer | 0.1 M MES, 0.5 M NaCl | 4.7 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids.[9][10] |
| Coupling | PBS or HEPES | 50 mM Phosphate, 150 mM NaCl | 7.2 - 8.0 | Efficient reaction of NHS-ester with primary amines. |
| Quenching | Tris Buffer | 1 M Tris-HCl | 8.0 | Quenches unreacted NHS-esters. Final conc. 20-50 mM. |
| Crosslinking | PBS or HEPES | 50 mM Phosphate, 150 mM NaCl | 7.2 - 7.5 | Must be free of primary amines (e.g., Tris, Glycine).[11] |
Table 3: UV Photoactivation Conditions
| Parameter | Recommended Setting | Notes |
| Wavelength | 350 - 370 nm | Optimal for diazirine activation while minimizing protein damage.[6][8] Do not use 254 nm lamps.[8][12] |
| Lamp Type | Mercury vapor or LED lamp | A high-quality, multifunctional UV lamp is recommended. |
| Irradiation Time | 5 - 30 minutes | Must be optimized. Longer times may be needed for lower power lamps.[7] |
| Distance to Sample | 3 - 5 cm | Depends on lamp wattage. Ensure even illumination.[12] |
| Temperature | 4°C or on ice | Minimizes sample degradation during irradiation. |
Experimental Protocols
Protocol 1: Conjugation of TDBA to Bait Protein
This two-step protocol first activates the TDBA probe and then couples it to the amine-containing bait protein.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS or HEPES).
-
TDBA (solid).
-
Anhydrous DMSO or DMF.
-
EDC and Sulfo-NHS (or NHS).
-
Activation Buffer (0.1 M MES, pH 5.5).
-
Coupling Buffer (PBS, pH 7.4).
-
Quenching Buffer (1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Column).
Procedure:
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before opening. Prepare a 25 mM solution of TDBA in anhydrous DMSO. Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Activate TDBA: In a microcentrifuge tube, combine the following in order:
-
20 µL of 25 mM TDBA solution.
-
5 µL of 100 mM EDC solution.
-
5 µL of 100 mM Sulfo-NHS solution.
-
-
Incubate: Vortex briefly and incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
Prepare Protein: While the TDBA is activating, adjust the concentration of the bait protein to 1-2 mg/mL in Coupling Buffer.
-
Couple Probe to Protein: Add the entire 30 µL activation mixture to the bait protein solution.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 2 µL of 1 M Tris-HCl to a 100 µL reaction). Incubate for 15 minutes at room temperature to quench any unreacted TDBA-NHS ester.
-
Purify Conjugate: Remove excess, unreacted TDBA and reaction byproducts using a desalting column equilibrated with the desired buffer for downstream applications (e.g., PBS).
Protocol 2: Photo-Crosslinking of Bait-Prey Interactions
Materials:
-
TDBA-labeled bait protein (from Protocol 1).
-
Biological sample containing prey protein(s) (e.g., cell lysate, purified protein).
-
UV lamp with an emission wavelength of 365 nm.[8]
-
Quartz or UV-transparent microplate or cuvette.
-
SDS-PAGE sample buffer.
Procedure:
-
Prepare Interaction Sample: In a microcentrifuge tube, combine the TDBA-labeled bait protein with the biological sample. The final concentrations should be optimized based on the known or expected interaction affinity.
-
Control Samples: Prepare at least two control samples:
-
No UV Control: A sample identical to the one above but kept in the dark during irradiation.
-
Competition Control (Optional): Pre-incubate the biological sample with an excess (e.g., 100-fold) of unlabeled bait protein before adding the TDBA-labeled bait to demonstrate specificity.[7]
-
-
Incubate: Allow the bait and prey to interact for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature).
-
UV Irradiation: Place the samples in a UV-transparent vessel on ice. Position the UV lamp at a fixed distance (e.g., 3-5 cm) above the samples. Irradiate for 5-30 minutes.[12] Ensure all samples (except the "No UV" control) receive an equal dose of UV light.
-
Analyze Results: After irradiation, stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE. Crosslinked complexes will appear as new, higher molecular weight bands that are present in the UV-treated sample but absent or significantly reduced in the control samples. Further analysis can be performed by Western blot or by excising the band for identification by mass spectrometry.
Visualizations
Caption: Experimental workflow for photoaffinity labeling using TDBA.
Caption: Chemical principle of TDBA-mediated protein labeling and crosslinking.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]
- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid (TDBA) Photo-reactive Crosslinker - Creative Biolabs [creative-biolabs.com]
- 3. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 4. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]
- 5. A trifluoromethylphenyl diazirine-based SecinH3 photoaffinity probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: TDBA (assumed DMABA) NHS Ester Conjugation to Primary Amines
Disclaimer: The term "TDBA NHS ester" did not yield a specific commercially available reagent in the conducted search. It is highly probable that this is a typographical error and the intended reagent is DMABA NHS ester (N-Succinimidyl 4-(dimethylamino)benzoate). The following application notes and protocols are based on DMABA NHS ester and general N-hydroxysuccinimide (NHS) ester chemistry for conjugation to primary amines.
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive chemical crosslinkers widely employed in bioconjugation to covalently label biomolecules with primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[1] This document provides a detailed protocol for the conjugation of DMABA NHS ester to molecules containing primary amines, a technique particularly useful in mass spectrometry-based lipid analysis.
DMABA NHS ester is a reagent that specifically reacts with the primary amine group of phosphatidylethanolamine (PE) lipids. This derivatization facilitates the detection and characterization of various PE lipid subclasses, including diacyl, ether, and plasmalogen PEs, using electrospray tandem mass spectrometry.[1]
Principle of Conjugation
The conjugation of an NHS ester to a primary amine is a nucleophilic acyl substitution reaction. The unprotonated primary amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[1]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[2]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the design and optimization of conjugation experiments.
Table 1: Chemical Properties of DMABA NHS Ester
| Property | Value | Reference(s) |
| Formal Name | 4-(dimethylamino)-benzoic acid, 2,5-dioxo-1-pyrrolidinyl ester | [1] |
| Synonyms | DMABA N-hydroxysuccinimide ester, N-Succinimidyl 4-(dimethylamino)benzoate | [1] |
| Molecular Formula | C₁₃H₁₄N₂O₄ | [1] |
| Molecular Weight | 262.3 g/mol | [1] |
| CAS Number | 58068-85-2 | [1] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml | [1] |
| λmax | 235, 323 nm | [1] |
Table 2: Key Parameters for NHS Ester Conjugation Reactions
| Parameter | Recommended Condition | Rationale | Reference(s) |
| pH | 7.2 - 8.5 | Optimal for deprotonation of primary amines and stability of NHS ester. | [2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C to minimize hydrolysis. | |
| Reaction Time | 30 minutes - 2 hours | Dependent on temperature and concentration. | [1] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Avoids competition for the NHS ester. | |
| Molar Excess of NHS Ester | 10- to 20-fold | Drives the reaction towards completion. | [1] |
Experimental Protocols
Materials
-
DMABA NHS Ester
-
Molecule containing a primary amine (e.g., protein, peptide, amine-modified oligonucleotide, or lipid extract containing PE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or solid-phase extraction, depending on the conjugate)
Protocol for Conjugation of DMABA NHS Ester to a Primary Amine
-
Preparation of Amine-Containing Molecule:
-
Dissolve the molecule containing the primary amine in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the sample is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.
-
-
Preparation of DMABA NHS Ester Stock Solution:
-
Immediately before use, dissolve the DMABA NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the DMABA NHS ester stock solution to the solution of the amine-containing molecule.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted DMABA NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted DMABA NHS ester and the NHS byproduct by a suitable purification method.
-
For proteins and other macromolecules, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.
-
For smaller molecules like lipids, solid-phase extraction (SPE) may be appropriate.
-
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling. For DMABA-labeled lipids, this is typically analyzed by mass spectrometry.
-
Mandatory Visualizations
Caption: Reaction mechanism of DMABA NHS ester with a primary amine.
Caption: General workflow for conjugating DMABA NHS ester to primary amines.
References
Application Notes and Protocols for Identifying Protein-Protein Interactions with TDBA-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing trifunctional diazirine-biotin-alkyne (TDBA)-based probes for the robust identification and characterization of protein-protein interactions (PPIs). This technology offers a powerful approach for capturing both stable and transient interactions directly within complex biological systems, making it an invaluable tool for target discovery, validation, and drug development.
Introduction to TDBA-Based Probes
TDBA-based probes are advanced chemical tools designed with three key functional moieties integrated into a single molecule. This trifunctional design allows for a multi-step workflow encompassing targeted covalent crosslinking, selective enrichment, and subsequent identification of interacting proteins.
-
Diazirine: A small, highly reactive photo-activatable group. Upon exposure to UV light (typically ~350 nm), it forms a reactive carbene that can non-selectively insert into neighboring molecules, including interacting proteins, forming a stable covalent bond.[1][2][3]
-
Biotin: A high-affinity tag that enables the selective enrichment of the probe-crosslinked protein complexes from complex biological lysates using streptavidin-coated beads.[4][5][6]
-
Alkyne: A bioorthogonal handle that allows for the "click" conjugation of reporter tags, such as fluorophores for imaging or additional handles for multi-modal analysis.[2][7][8]
The modular nature of these probes allows for their conjugation to a "bait" molecule of interest (e.g., a small molecule inhibitor, a peptide, or a protein) to investigate its specific interaction partners.[8][9]
Data Presentation: Quantitative Analysis of TDBA-Probe Performance
The following tables summarize hypothetical quantitative data to illustrate the typical performance of TDBA-based probes in identifying protein-protein interactions.
Table 1: Comparison of Crosslinking Efficiency and Enrichment Fold-Change for Different TDBA Probes
| Probe ID | Bait Protein | Target Protein | Crosslinking Efficiency (%) [a] | Enrichment Fold-Change [b] |
| TDBA-001 | Kinase A | Substrate B | 15.2 ± 2.1 | 150 ± 25 |
| TDBA-002 | Kinase A | Adaptor C | 8.5 ± 1.5 | 95 ± 18 |
| TDBA-003 | GPCR D | Arrestin E | 11.7 ± 1.9 | 120 ± 22 |
| Control [c] | Kinase A | Non-interactor F | < 0.1 | 1.2 ± 0.3 |
[a] Determined by quantitative Western blot analysis of the target protein in the crosslinked sample versus the total input. [b] Calculated from the ratio of target protein signal in the enriched fraction versus the crude lysate, as determined by mass spectrometry. [c] A TDBA probe conjugated to a non-binding molecule or a known non-interacting protein pair.
Table 2: Identification of EGFR Interactors using a TDBA-EGF Probe
| Identified Protein | UniProt ID | Peptide-Spectrum Matches (PSMs) | SILAC Ratio (Heavy/Light) [d] | Known Interactor |
| GRB2 | P62993 | 125 | 10.5 ± 1.8 | Yes |
| SHC1 | P29353 | 98 | 8.2 ± 1.5 | Yes |
| STAT3 | P40763 | 75 | 6.5 ± 1.2 | Yes |
| TACC3 | Q9Y6A5 | 42 | 5.1 ± 0.9 | Yes[10] |
| PIK3R1 | P27986 | 61 | 7.8 ± 1.4 | Yes |
| Actin, cytoplasmic 1 | P60709 | 250 | 1.1 ± 0.2 | No (Background) |
[d] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) was used for quantitative comparison between the TDBA-EGF experiment (Heavy) and a control experiment (Light).[1][11][12][13][14] A higher ratio indicates specific enrichment.
Experimental Protocols
The following protocols provide a detailed methodology for the application of TDBA-based probes to identify protein-protein interactions.
Protocol 1: Synthesis of a Generic TDBA-NHS Ester Probe
This protocol describes the synthesis of a TDBA probe with an N-hydroxysuccinimide (NHS) ester for conjugation to amine-containing bait molecules.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Propargylamine
-
3-(Trifluoromethyl)-3-phenyldiazirine carboxylic acid
-
Biotin-PEG4-Azide
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Copper(II) sulfate, Sodium ascorbate
-
Solvents (DMF, DCM, etc.)
Procedure:
-
Synthesis of the Trifunctional Scaffold:
-
Couple Fmoc-Lys(Boc)-OH with propargylamine using DCC/NHS chemistry to introduce the alkyne handle.[15]
-
Remove the Fmoc protecting group with piperidine to expose the alpha-amine.
-
Couple the 3-(Trifluoromethyl)-3-phenyldiazirine carboxylic acid to the exposed amine using DCC/NHS chemistry to introduce the diazirine moiety.[15]
-
Remove the Boc protecting group with TFA to expose the epsilon-amine.
-
-
Biotinylation via Click Chemistry:
-
Activation for Bait Conjugation:
-
Activate the carboxylic acid of the lysine backbone with DCC and NHS to generate the TDBA-NHS ester probe.
-
Purify the final product by HPLC.
-
Protocol 2: Identification of Protein-Protein Interactions
This protocol outlines the complete workflow from bait conjugation to mass spectrometry analysis.
1. Bait Conjugation:
-
Dissolve the amine-containing bait molecule and the TDBA-NHS ester probe in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purify the TDBA-bait conjugate using dialysis or size-exclusion chromatography.
2. Photo-Crosslinking:
-
Incubate cells or lysate with the TDBA-bait conjugate for a sufficient time to allow for target engagement.
-
Irradiate the sample with UV light at 350-365 nm for 5-15 minutes on ice to activate the diazirine and induce crosslinking.[1][2][16]
3. Cell Lysis and Protein Enrichment:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Incubate the lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C to capture the biotinylated protein complexes.[4][5][6]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce and alkylate the proteins on the beads.
-
Digest the proteins with trypsin overnight at 37°C.[17][18][19]
-
Collect the supernatant containing the digested peptides.
5. Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides and corresponding proteins.
-
Use quantitative proteomics software to determine the relative abundance of identified proteins between the experimental and control samples (e.g., using SILAC ratios).[1][11][12][13][14]
-
Filter the data to identify proteins that are significantly enriched in the TDBA-bait sample, representing potential interaction partners.
Visualizations
Experimental Workflow
Caption: Workflow for identifying protein-protein interactions using TDBA-based probes.
TDBA Probe Structure and Function
Caption: Key functional components of a TDBA-based chemical probe.
EGFR Signaling Pathway Application
Caption: Application of a TDBA-EGF probe to study the EGFR signaling pathway.[10][21][22][23]
References
- 1. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Synthesis and characterization of diazirine alkyne probes for the study of intracellular cholesterol trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifunctional Probe Building Blocks [sigmaaldrich.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometric-based quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Linking Mass Spectrometry Sample Preparation | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein crosslinking, mass spectrometry and data analysis [bio-protocol.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Live-Cell Photoaffinity Labeling with 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) for live-cell photoaffinity labeling (PAL) to identify and characterize protein-ligand interactions. TDBA is a versatile photoreactive compound that, upon activation with UV light, forms a highly reactive carbene intermediate capable of covalently crosslinking to interacting proteins in their native cellular environment. This enables the capture of both stable and transient interactions, facilitating the identification of drug targets, off-targets, and novel protein binding partners.
Introduction to TDBA-based Photoaffinity Labeling
Photoaffinity labeling is a powerful technique for covalently capturing interactions between a small molecule (probe) and its protein target(s) within a complex biological system.[1][2][3][4][5] The process involves a photoaffinity probe, which is typically composed of three key components: a ligand for binding to the target protein, a photoreactive group that can be activated by light to form a covalent bond, and a reporter tag for detection and enrichment of the crosslinked protein-probe complex.[3]
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA) serves as an excellent building block for creating photoaffinity probes. Its trifluoromethyl-3H-diazirinyl group is the photoreactive moiety. Upon irradiation with UV light (typically around 350-370 nm), the diazirine ring loses nitrogen gas to generate a highly reactive and short-lived carbene intermediate.[1] This carbene can then non-selectively insert into neighboring chemical bonds, primarily C-H and N-H bonds, of an interacting protein, resulting in a stable covalent linkage.[1] The benzoic acid group of TDBA provides a convenient handle for chemical modification, allowing for the attachment of a ligand of interest and a reporter tag (e.g., an alkyne or biotin) through standard bioconjugation techniques.
The general workflow for a TDBA-based photoaffinity labeling experiment is as follows:
-
Probe Synthesis: A photoaffinity probe is synthesized by coupling the ligand of interest and a reporter tag (often an alkyne for subsequent click chemistry) to the TDBA molecule.
-
Live Cell Incubation: The photoaffinity probe is incubated with live cells, allowing it to enter the cells and bind to its target protein(s).
-
UV Crosslinking: The cells are irradiated with UV light at a specific wavelength to activate the diazirine group on the probe, leading to covalent crosslinking with the target protein.
-
Cell Lysis and Reporter Tag Conjugation: The cells are lysed, and a reporter molecule (e.g., biotin-azide or a fluorescent azide) is attached to the probe's reporter tag via a bioorthogonal reaction, such as copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".
-
Enrichment of Labeled Proteins: The biotinylated protein-probe complexes are enriched from the cell lysate using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify the protein targets.
Data Presentation
Quantitative data is crucial for validating the results of photoaffinity labeling experiments. Below are examples of how to structure quantitative data for clarity and comparison.
Table 1: Physicochemical and Photochemical Properties of Diazirine-Based Photoaffinity Probes
| Property | TDBA-derived Probe | Linear Dialkyl Diazirine Probe | Spirocyclic Diazirine Probe | Reference |
| Purity | >95% | >95% | >95% | |
| Molecular Weight ( g/mol ) | Varies with ligand | Varies with ligand | Varies with ligand | |
| UV Activation Wavelength (nm) | ~350-370 | ~350-370 | ~365 | [1][6] |
| Relative Labeling Efficiency | High | ~16-fold higher than spirocyclic | Lower than linear | [7] |
| Preference for Amino Acids | Acidic residues (pH-dependent) | Acidic residues (pH-dependent) | Less bias | [8][9] |
| Carbene vs. Diazo Intermediate | Both | Both | Primarily carbene | [7][10] |
Table 2: Quantitative Mass Spectrometry Data for Target Enrichment
| Protein ID | Gene Name | SILAC Ratio (Probe/Control) | p-value | Function | Reference |
| P01112 | HRAS | 8.5 | < 0.001 | GTPase, Signal Transduction | |
| Q06609 | HSPA5 | 1.2 | > 0.05 | Chaperone, Protein Folding | |
| P62258 | ACTB | 1.1 | > 0.05 | Cytoskeletal Protein | |
| P35568 | PPIA | 7.9 | < 0.001 | Target of Cyclosporin A | [3] |
Note: This is example data. Actual results will vary depending on the probe and cellular system.
Experimental Protocols
Synthesis of a TDBA-Alkyne Photoaffinity Probe
This protocol describes the synthesis of a generic TDBA-alkyne probe where a ligand containing a primary amine can be coupled.
Materials:
-
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA)
-
Propargylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ligand with a primary amine
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Activation of TDBA:
-
Dissolve TDBA (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the TDBA-NHS ester.
-
-
Coupling of Alkyne Linker:
-
To the TDBA-NHS ester solution, add propargylamine (1.2 eq) and TEA (2 eq).
-
Stir the reaction at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the resulting TDBA-propargyl amide by silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Coupling of Amine-Containing Ligand:
-
The carboxylic acid of the TDBA-propargyl amide can be activated with NHS/DCC as described in step 1.
-
The resulting NHS ester is then reacted with the amine-containing ligand (1 eq) in the presence of TEA (2 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the final TDBA-alkyne photoaffinity probe by HPLC.
-
Live-Cell Photoaffinity Labeling
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
TDBA-alkyne photoaffinity probe
-
Competitor compound (the parent molecule of the probe's ligand)
-
Phosphate-buffered saline (PBS)
-
Ice
Procedure:
-
Cell Culture:
-
Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to 80-90% confluency.
-
-
Probe Incubation:
-
For competition experiments, pre-incubate a set of cells with a 50-100 fold excess of the competitor compound for 1-2 hours.[3]
-
Prepare a working solution of the TDBA-alkyne probe in serum-free medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.[11][12]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium (and competitor-containing medium for the control) to the cells and incubate for 1-4 hours at 37°C.
-
-
UV Crosslinking:
-
Cell Lysis:
-
After irradiation, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the proteome.
-
Click Chemistry and Protein Enrichment
Materials:
-
Cell lysate containing crosslinked proteins
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Reaction: [15]
-
To the clarified cell lysate, add TCEP (1 mM final concentration).
-
Add biotin-azide (100 µM final concentration).
-
Add TBTA (100 µM final concentration).
-
Initiate the reaction by adding a freshly prepared solution of CuSO4 (1 mM final concentration) and sodium ascorbate (1 mM final concentration).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Enrichment:
-
Equilibrate the streptavidin-coated magnetic beads with lysis buffer.
-
Add the equilibrated beads to the lysate after the click reaction.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-4 washes.
-
-
Elution:
-
Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins are now ready for downstream analysis.
-
Mass Spectrometry and Data Analysis
Materials:
-
Eluted protein sample
-
SDS-PAGE gel and staining reagents
-
In-gel digestion kit (Trypsin)
-
LC-MS/MS system
-
Protein identification software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
SDS-PAGE and In-Gel Digestion:
-
Run the eluted protein sample on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the entire protein lane or specific bands of interest.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a suitable search engine.
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control (competitor-treated or no UV) sample.
-
For quantitative analysis, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be employed.[16][17][18] In a SILAC experiment, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The lysates from the control (light) and experimental (heavy) conditions are mixed, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.
-
Visualizations
Caption: Workflow of TDBA-based photoaffinity labeling.
Caption: Mechanism of TDBA photo-crosslinking.
Caption: SILAC-based quantitative proteomics workflow.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembites.org [chembites.org]
- 6. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TDBA-Based Chemical Proteomics
Authored for: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling Drug Targets with TDBA Probes
Tetracycline-based Diazirine-Biotin (TDBA) probes are powerful chemical tools used in chemical proteomics to identify the cellular targets of tetracycline-based drugs and other small molecules. This approach, a specialized form of photoaffinity labeling (PAL), enables the covalent capture of transient and reversible small molecule-protein interactions, which is often the rate-determining step in forward chemical genetics.[1]
The TDBA probe is a trifunctional molecule comprising three key components:
-
Tetracycline Scaffold: This serves as the "bait" or pharmacophore, directing the probe to the binding sites of tetracycline-like compounds within the proteome.
-
Diazirine Moiety: A small, highly reactive photoactivatable group. Upon irradiation with UV light (typically around 350 nm), the diazirine generates a highly reactive carbene intermediate that forms a stable covalent bond with the nearest amino acid residues of the target protein.[2]
-
Biotin Tag: A high-affinity handle used for the enrichment and purification of the covalently cross-linked protein-probe complexes using streptavidin-coated beads.
This methodology is instrumental in elucidating the mechanism of action of new drug candidates, identifying off-target effects, and discovering novel therapeutic targets.
II. The TDBA Chemical Proteomics Workflow
The overall workflow for target identification using TDBA probes involves several key stages, from probe synthesis to mass spectrometry-based protein identification. The process leverages the specificity of the tetracycline core, the covalent capture enabled by the diazirine group, and the robust purification afforded by the biotin-streptavidin interaction.
References
Application Note & Protocol: Thiol-Directed Bioconjugation of Ligands and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiol-directed bioconjugation is a cornerstone chemical strategy for the precise covalent linkage of molecules to peptides and other ligands. This technique leverages the unique reactivity of the thiol group (-SH) present in cysteine residues, which are often less abundant and more nucleophilic than other functional groups like primary amines.[1] This selectivity allows for site-specific modifications, yielding homogenous conjugates with well-defined properties, a critical aspect in the development of therapeutics, diagnostics, and research tools.[1][2]
One of the most prevalent methods for thiol-directed bioconjugation involves the reaction of a thiol-containing molecule with a maleimide-functionalized counterpart.[3][4][5][6] This reaction is highly efficient and proceeds under mild physiological conditions, forming a stable thioether bond.[5] This application note provides a comprehensive overview of the principles, detailed experimental protocols, and key considerations for the successful bioconjugation of thiol-containing peptides and ligands using maleimide chemistry.
Principle of Thiol-Maleimide Bioconjugation
The bioconjugation reaction between a thiol and a maleimide is a Michael addition. The nucleophilic thiol group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a stable, covalent thioether linkage.[5] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At more alkaline pH (above 8.5), the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide group increases, leading to non-reactive maleamic acid.[1]
Caption: Overview of the thiol-maleimide bioconjugation reaction.
Quantitative Data Summary
Table 1: Recommended Molar Coupling Ratios for Bioconjugation
| Biomolecule | Reagent | Recommended Molar Excess of Reagent | Notes | Reference(s) |
| Peptides/Proteins | Maleimide Dye | 10-20x | A good starting point for optimization. | [5] |
| Peptides | Biotin | 1:3-5 (Biotin:Peptide) | To ensure complete incorporation of a single biotin per peptide. | [7] |
| Proteins (>1000 Da) | Biotin | 1:1 | For controlled biotinylation. | [7] |
| General Proteins | Labeling Reagent | 10:1 to 40:1 | Initial range for optimization studies. | [8] |
Table 2: Stability of Thioether Linkages in Bioconjugates
| Linker Type | Condition | Stability Characteristics | Reference(s) |
| N-alkylmaleimide Thioether | Human Plasma | Susceptible to retro-Michael reaction and thiol exchange. Stability is site-dependent. | [9][10] |
| Ring-Opened Thiosuccinimide | In vivo | Stabilized against cleavage, with a reported half-life of over two years. | [9] |
| Thiazine (from N-terminal Cys conjugation) | Broad pH range and presence of glutathione | Degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation. | [9][11] |
| Phenyloxadiazole Sulfone | Human Plasma | Improved stability over maleimide-based thioethers and is less site-dependent. | [9][12] |
Experimental Protocols
General Workflow for Thiol-Directed Bioconjugation
The overall process involves preparation of the biomolecules, the conjugation reaction, and subsequent purification and characterization of the conjugate.
Caption: General experimental workflow for thiol-maleimide bioconjugation.
Detailed Protocol for Peptide-Maleimide Conjugation
This protocol is a general guideline and may require optimization for specific peptides and ligands.[4][5][6]
Materials:
-
Thiol-containing peptide or ligand
-
Maleimide-activated molecule (e.g., fluorescent dye, biotin, drug)
-
Degassed reaction buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5.[3][4][6]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., HPLC, FPLC, gel filtration columns)[3][4][5]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Thiolated Peptide/Ligand:
-
Dissolve the thiol-containing peptide or ligand in the degassed reaction buffer to a concentration of 1-10 mg/mL.[4][6]
-
If the peptide contains disulfide bonds, they must be reduced to free thiols. Add a 50-100x molar excess of TCEP to the solution.[4][5] Incubate for 20-30 minutes at room temperature. Flush the vial with an inert gas.[4][5]
-
Note: If using Dithiothreitol (DTT) for reduction, it must be removed prior to adding the maleimide reagent, as it contains a thiol group.
-
-
-
Preparation of Maleimide Reagent:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the peptide solution. A 10-20 fold molar excess of the maleimide reagent is recommended as a starting point.[5]
-
Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[4][5]
-
Protect the reaction from light if using a fluorescent dye.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
The crude reaction mixture contains the desired conjugate, unreacted peptide, and excess maleimide reagent.
-
Purify the conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC), gel filtration, or ion-exchange chromatography.[3][4][13][14][15] RP-HPLC is a standard method for peptide purification.[13]
-
-
Characterization of the Conjugate:
-
The purified conjugate should be characterized to confirm successful conjugation and determine purity.
-
Mass spectrometry is a powerful tool to determine the molecular weight of the conjugate and can be used to calculate the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.[16][17][18][19][20]
-
Considerations and Troubleshooting
-
Buffer Selection: Avoid buffers containing thiols (e.g., DTT). Tris buffers can sometimes be problematic in amine reactions, though they are generally suitable for thiol-maleimide chemistry.[21]
-
pH Control: Maintain the pH between 6.5 and 7.5 for optimal thiol selectivity.[1]
-
Hydrolysis of Maleimide: Maleimide reagents can hydrolyze in aqueous solutions. Prepare stock solutions in anhydrous DMSO or DMF and use them promptly.[1]
-
Linker Stability: The stability of the resulting thioether bond can be a concern, especially for in vivo applications. The linkage can undergo a retro-Michael reaction, leading to deconjugation.[9][10] For applications requiring high stability, consider next-generation maleimides or alternative chemistries like those forming sulfone linkers.[10][12]
-
Optimizing Molar Ratios: The optimal molar ratio of the maleimide reagent to the thiol-containing molecule should be determined empirically to achieve the desired degree of labeling without causing precipitation or loss of activity.[8][21]
Conclusion
Thiol-directed bioconjugation using maleimide chemistry is a robust and versatile method for the site-specific modification of peptides and ligands. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can achieve efficient and reproducible conjugation for a wide range of applications in drug development, diagnostics, and fundamental research. The careful characterization of the final conjugate is paramount to ensure its quality and performance.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sartorius.com [sartorius.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bachem.com [bachem.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. bio-works.com [bio-works.com]
- 16. benchchem.com [benchchem.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enovatia.com [enovatia.com]
- 21. youtube.com [youtube.com]
Application Notes and Protocols for Downstream Analysis of TDBA Crosslinked Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes.[1][2][3] Among the various crosslinking strategies, the use of trifunctional crosslinkers like Tryptophan-d-Biotin-Azide (TDBA) offers significant advantages for the comprehensive analysis of complex biological samples. TDBA and similar reagents incorporate three key functionalities: a reactive group for covalent protein crosslinking, a biotin handle for the specific enrichment of crosslinked species, and a cleavable linker to allow for the release of enriched peptides prior to mass spectrometry analysis.[1][4] This design significantly enhances the identification of low-abundance crosslinked peptides from complex mixtures such as cell lysates.[5]
These application notes provide a detailed overview and experimental protocols for the downstream analysis of protein complexes crosslinked with TDBA or analogous trifunctional reagents. The workflow encompasses sample preparation, enrichment of crosslinked peptides, and mass spectrometry-based analysis, culminating in the identification and quantification of protein-protein interactions.
Data Presentation: Quantitative Analysis of Crosslinked Samples
The utility of trifunctional crosslinkers is demonstrated by the significant number of identified crosslinks from complex biological samples. The following tables summarize quantitative data from a study utilizing a trifunctional, biotinylated, and cleavable crosslinker, "Leiker," in E. coli and C. elegans whole-cell lysates.[1][4]
Table 1: Summary of Identified Inter-linked Lysine Pairs in E. coli Lysate [1][4]
| Data Category | Number |
| Total Non-redundant Inter-linked Lysine Pairs | 2003 |
| Intra-molecular Crosslinks | 1386 (69%) |
| Inter-molecular Crosslinks | 617 (31%) |
| Total Identified Protein-Protein Interactions | 677 |
Table 2: Comparison of Inter-links Identified in E. coli and C. elegans Lysates [1][4]
| Organism | Trifunctional Crosslinker ("Leiker") | BS³ Crosslinker |
| E. coli | 3130 | 893 |
| C. elegans | 677 | 121 |
Data presented in the tables are based on studies using the "Leiker" crosslinker, which shares a similar trifunctional design principle with TDBA.[1][4]
Experimental Protocols
I. In-vivo or In-vitro Protein Crosslinking
This protocol describes the general procedure for crosslinking proteins in either whole cells (in vivo) or with purified protein complexes (in vitro).
Materials:
-
Cells or purified protein complex
-
TDBA crosslinker
-
Phosphate-buffered saline (PBS) or other suitable amine-free buffer (e.g., HEPES)
-
Quenching solution (e.g., Tris-HCl or ammonium bicarbonate)
-
UV lamp (for photo-reactive crosslinkers)
Procedure:
-
Sample Preparation:
-
In vivo : Harvest and wash cells with PBS to remove any amine-containing media. Resuspend the cell pellet in PBS to a desired concentration.
-
In vitro : Prepare the purified protein complex in an amine-free buffer such as HEPES.
-
-
Crosslinking Reaction:
-
Add the TDBA crosslinker to the sample. The final concentration and incubation time will need to be optimized for the specific system under investigation. A typical starting point is a 5- to 50-fold molar excess of the crosslinker to the protein.[6]
-
If using a photo-reactive TDBA analogue, irradiate the sample with UV light (e.g., 365 nm) for a predetermined time.[7][8]
-
-
Quenching:
-
Stop the crosslinking reaction by adding a quenching solution, such as Tris-HCl, to a final concentration that effectively competes with the remaining reactive groups of the crosslinker.[3]
-
-
Cell Lysis (for in vivo crosslinking):
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
II. Protein Digestion and Enrichment of Crosslinked Peptides
This protocol details the enzymatic digestion of crosslinked protein complexes and the subsequent enrichment of biotinylated peptides.
Materials:
-
Crosslinked protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer containing a cleaving agent specific to the TDBA linker's cleavable moiety.
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins in the crosslinked sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free sulfhydryl groups by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to allow for optimal protease activity.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Biotin-based Affinity Purification:
-
Incubate the peptide mixture with streptavidin beads to capture the biotinylated crosslinked peptides.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
-
Elution of Crosslinked Peptides:
-
Elute the captured peptides from the streptavidin beads by incubating with an elution buffer containing the appropriate cleaving agent to break the cleavable linker of the TDBA molecule. This releases the crosslinked peptides while the biotin tag remains bound to the beads.
-
III. Mass Spectrometry and Data Analysis
This section outlines the analysis of the enriched crosslinked peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and the subsequent data analysis workflow.
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by LC-MS/MS. The use of a high-resolution mass spectrometer is recommended.[9]
-
-
Data Analysis:
-
Utilize specialized software for the identification of crosslinked peptides from the complex MS/MS spectra (e.g., pLink, xQuest, MaxLynx).
-
The software will search the acquired spectra against a protein sequence database to identify the sequences of the two peptides that are linked together, as well as the specific residues involved in the crosslink.
-
Filter the identified crosslinks based on scoring parameters such as E-value and false discovery rate (FDR) to ensure high confidence in the results.[1][4]
-
For quantitative analysis, stable isotope-labeled crosslinkers can be used, and the relative intensities of the isotopic pairs are measured.[10][11]
-
Mandatory Visualizations
Caption: TDBA crosslinking and downstream analysis workflow.
Caption: Simplified protein interaction network in E. coli.
References
- 1. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 5. Frontiers | Enhanced protein–protein interaction network construction promoted by in vivo cross-linking with acid-cleavable click-chemistry enrichment [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Mapping Ligand Binding Sites on Proteins Using Tritiated Diazirine-Based Arylating (TDBA) Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-protein interactions, playing a crucial role in drug discovery and chemical biology. This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a highly reactive intermediate capable of covalently bonding to interacting protein residues.[1][2] Among the various photophores, diazirines are widely used due to their small size and ability to generate reactive carbenes upon photolysis.[3][4] Tritiated Diazirine-Based Arylating (TDBA) probes incorporate a tritium ([³H]) radiolabel, offering a highly sensitive method for detection and quantification.
These application notes provide a comprehensive overview and detailed protocols for using TDBA probes to map ligand binding sites on proteins. The combination of photoaffinity labeling with the sensitivity of radiolabeling and the precision of mass spectrometry provides a robust workflow for elucidating drug-target interactions.
Principle of TDBA-Based Photoaffinity Labeling
The core principle of TDBA-based photoaffinity labeling involves a specially designed chemical probe with three key functionalities:
-
Specificity Unit: This is the ligand of interest or a derivative that retains high affinity for the target protein.[1]
-
Photoreactive Moiety: A diazirine group is incorporated into the probe. Upon UV irradiation, it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[3][4]
-
Reporter Tag: The tritium isotope ([³H]) serves as a sensitive reporter for detecting and quantifying the labeled protein.
The experimental process begins with the incubation of the TDBA probe with the target protein, allowing for the formation of a non-covalent complex at the binding site. Subsequent exposure to UV light activates the diazirine, leading to the formation of a covalent bond between the probe and amino acid residues within or near the binding pocket. The tritiated probe allows for the identification of the labeled protein and subsequent mapping of the binding site through techniques such as enzymatic digestion and mass spectrometry.
Experimental Workflow Overview
The general workflow for using TDBA probes to map ligand binding sites can be summarized in the following key stages:
-
Probe Incubation: The TDBA probe is incubated with the protein of interest in a suitable buffer.
-
UV Irradiation: The mixture is exposed to UV light to induce covalent cross-linking.
-
Removal of Unbound Probe: Unreacted probe is separated from the protein-probe adduct.
-
Detection and Quantification of Labeling: The extent of labeling is determined by measuring the incorporated radioactivity.
-
Protein Digestion: The labeled protein is enzymatically digested into smaller peptides.
-
Analysis by Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry to identify the labeled residues, thereby mapping the binding site.
Detailed Experimental Protocols
Protocol 1: Photoaffinity Labeling of a Purified Protein with a TDBA Probe
Materials:
-
Purified target protein
-
TDBA probe
-
Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
UV lamp (350-365 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE reagents and equipment
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Probe Incubation:
-
Prepare a solution of the target protein in binding buffer at a final concentration of 1-10 µM.
-
Add the TDBA probe to the protein solution. The final concentration of the probe should be optimized, typically in a 1 to 10-fold molar excess over the protein.
-
Incubate the mixture for 30-60 minutes at 4°C in the dark to allow for binding equilibrium to be reached.
-
-
Competition Control (Optional but Recommended):
-
In a separate reaction, pre-incubate the target protein with a 100-fold molar excess of the non-radiolabeled, non-photoactivatable parent ligand for 30 minutes before adding the TDBA probe. This will serve as a control to demonstrate the specificity of the labeling.
-
-
UV Irradiation:
-
Transfer the reaction mixture to a quartz cuvette or a UV-transparent microplate.
-
Irradiate the sample with a UV lamp at 350-365 nm for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Quenching (Optional):
-
To quench any unreacted carbene, a scavenger such as dithiothreitol (DTT) can be added to a final concentration of 10 mM after UV irradiation.
-
-
Separation of Unbound Probe:
-
Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Detection and Quantification:
-
Excise the protein band of interest from the gel.
-
Place the gel slice in a scintillation vial, add scintillation cocktail, and incubate overnight.
-
Measure the radioactivity using a liquid scintillation counter.
-
Compare the radioactivity of the sample with and without the competitor to determine the specific labeling.
-
Protocol 2: Identification of Labeled Peptides by Mass Spectrometry
Materials:
-
Labeled protein band from Protocol 1
-
In-gel digestion kit (containing reagents like DTT, iodoacetamide, and trypsin)
-
HPLC system
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
In-Gel Digestion:
-
Excise the Coomassie-stained or autoradiographically identified protein band from the SDS-PAGE gel.
-
Destain the gel slice.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the protein overnight with trypsin at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel slice using a series of acetonitrile and formic acid washes.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for mass spectrometry.
-
Inject the peptide mixture into an HPLC system coupled to a mass spectrometer.
-
Separate the peptides using a reverse-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass shift corresponding to the covalent adduction of the TDBA probe to potential amino acid residues. The exact mass will depend on the structure of the probe after photolysis and reaction.
-
Identify the peptides that contain the mass modification, thus pinpointing the location of the binding site.
-
Data Presentation
Quantitative data from TDBA experiments should be summarized to allow for clear interpretation and comparison.
Table 1: Quantification of TDBA Probe Labeling
| Sample | Total Protein (µg) | TDBA Probe (pmol) | Competitor (pmol) | Incorporated Radioactivity (DPM) | Specific Labeling (%) |
| Target Protein + TDBA Probe | 10 | 50 | 0 | 50,000 | 100 |
| Target Protein + Competitor + TDBA Probe | 10 | 50 | 5000 | 5,000 | 10 |
| Control Protein + TDBA Probe | 10 | 50 | 0 | 1,500 | 3 |
DPM: Disintegrations Per Minute
Table 2: Identification of Labeled Peptides by Mass Spectrometry
| Peptide Sequence | Precursor m/z | Charge | Mass Shift (Da) | Modified Residue | Protein Region |
| YIVGFSDKL... | 854.43 | 2+ | +150.05 | Phe-12 | Active Site |
| ...AEFGTPLVK | 678.91 | 2+ | +150.05 | Phe-25 | Allosteric Pocket |
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical flow of a competition experiment to validate the specificity of TDBA probe binding.
Conclusion
TDBA-based photoaffinity labeling is a robust and sensitive method for mapping ligand binding sites on proteins. By combining the specificity of photo-crosslinking with the high sensitivity of tritium detection and the detailed structural information from mass spectrometry, researchers can gain valuable insights into drug-target interactions. The protocols and guidelines presented here provide a framework for the successful application of this technique in drug discovery and chemical biology research.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Diazirine Photo-Crosslinking Experiments: Technical Support Center
Welcome to the technical support center for diazirine photo-crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and optimizing experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during diazirine photo-crosslinking experiments in a question-and-answer format.
Category 1: Crosslinking Efficiency and Yield
Q1: Why is my crosslinking yield low or non-existent?
A: Low crosslinking efficiency is a frequent issue with several potential causes. The primary factors to investigate are the UV activation step and the integrity of the reagent.
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Inefficient UV Activation: The energy delivered to the sample may be insufficient. Ensure the UV lamp emits at the correct wavelength (~350-370 nm) and has adequate power (>8 W).[1][2] The distance between the lamp and the sample is critical; position the lamp as close as possible (e.g., 3-5 cm for 15W lamps) without causing excessive heat.[1][2] Irradiation time may also need to be optimized; start with 5-15 minutes for cell-based experiments and adjust as needed.[1][3]
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Reagent Integrity: Diazirine crosslinkers, especially those with NHS esters, are sensitive to moisture and hydrolysis.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use and discard any unused portion.[1]
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Incompatible Buffers: If using a heterobifunctional crosslinker with an amine-reactive group (like an NHS ester), buffers containing primary amines (e.g., Tris, glycine) will compete with your target protein, quenching the reaction.[1][2]
-
Suboptimal Concentration: The molar excess of the crosslinker to the protein may be too low. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess is recommended, while a 10-fold excess may suffice for concentrations ≥ 5 mg/mL.[1]
Q2: How can I improve the specificity of my crosslinking and reduce background?
A: High background or non-specific labeling can obscure true interactions. Implementing proper controls and purification steps is crucial.
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Competition Control: This is the most critical control for distinguishing specific from non-specific interactions.[4] Pre-incubate your sample with a 10- to 100-fold molar excess of a photo-stable competitor (e.g., the parent compound without the diazirine) before adding the photoreactive probe.[4] Specific crosslinks should be competed away, while non-specific background will remain.
-
Remove Excess Probe: After the initial labeling step (for two-step crosslinkers), it is essential to quench and remove any unreacted or hydrolyzed crosslinker using methods like desalting columns or dialysis before photoactivation.[1][2]
-
Optimize UV Exposure: Over-irradiation can increase non-specific crosslinking. Titrate the UV exposure time to find the optimal balance between yield and background.[4]
-
Negative Controls: Always include samples that are not irradiated with UV light and samples that do not contain the photo-affinity probe to identify background signals arising from the click chemistry or other downstream detection steps.[4]
Category 2: Reagents, Buffers, and Storage
Q3: What are the best practices for handling and storing diazirine reagents?
A: Proper handling and storage are vital for maintaining the reactivity of diazirine compounds.
-
Storage: For long-term stability, store diazirines at -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5][6] Short-term storage at -20°C is also acceptable.[5]
-
Handling: Diazirine reagents with NHS-ester moieties are highly sensitive to moisture.[1] Allow the vial to warm to room temperature before opening. Use anhydrous solvents like DMSO or DMF for initial dissolution of water-insoluble NHS-ester diazirines.[1]
-
Stability: While diazirines are more stable to ambient light than aryl azides, they should still be handled in subdued light, and reaction tubes should be covered in foil until the UV activation step.[2][7] They are generally stable in acidic and basic conditions.[4][8]
Q4: Which buffers are compatible with diazirine crosslinking experiments?
A: Buffer choice depends on the type of diazirine crosslinker used.
-
For Heterobifunctional NHS-Ester Diazirines: The first step (acylation) requires a primary amine-free buffer at pH 7-9. Recommended buffers include PBS (phosphate-buffered saline), HEPES, and borate buffer.[1][2] Avoid Tris and glycine.[1][2]
-
For the Photoactivation Step: The photoactivation chemistry itself is compatible with a wider range of buffers. However, consistency is key.
Category 3: Experimental Conditions
Q5: What are the optimal UV light source and irradiation conditions?
A: The UV activation step is perhaps the most critical variable in the experiment.
-
Wavelength: The optimal activation wavelength for diazirines is between 330-370 nm.[7][9] Lamps emitting at ~365 nm are commonly used.[1][10] Crucially, do not use short-wavelength UV light (e.g., 254 nm) , as it will cause significant damage to proteins and DNA.[1][2]
-
Lamp Type and Power: High-wattage lamps (e.g., 15W, 100W, or mercury vapor lamps) are more effective and require shorter exposure times than low-wattage hand-held lamps (e.g., 6W).[1][4]
-
Irradiation Setup: For maximal efficiency, perform the irradiation in a shallow, uncovered vessel (e.g., a 96-well plate or petri dish) to maximize surface area and light penetration.[1][4] Ensure the sample is placed directly under the lamp, as efficiency decreases with distance.[1]
Category 4: Downstream Analysis
Q6: My mass spectrometry data is very complex. How can I simplify the analysis?
A: The highly reactive carbene intermediate can insert into any amino acid, leading to complex spectra.[11]
-
MS-Cleavable Crosslinkers: Consider using newer, MS-cleavable diazirine crosslinkers. These reagents create crosslinks that can be broken under specific conditions in the mass spectrometer, simplifying data analysis.[11]
-
Optimized Fragmentation: The choice of fragmentation method significantly impacts peptide identification. Higher-energy collisional dissociation (HCD) often yields the highest number of identified cross-links, while collision-induced dissociation (CID) can provide complementary data.[12][13][14] Electron-transfer dissociation (ETD) and related methods can also be beneficial.[12][13]
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Specialized Software: Use data analysis software specifically designed for cross-linked peptide identification, such as pLink2.[15]
Data Summaries
Table 1: Comparison of Common Photo-Crosslinkers
| Feature | Diazirine-Based | Benzophenone-Based | Aryl Azide-Based |
| Activation Wavelength | ~350-370 nm[9] | ~350-365 nm[9] | 260-365 nm[9] |
| Reactive Intermediate | Carbene and Diazo[9] | Triplet n-π* excited state[9] | Aryl Nitrene[9] |
| Reactivity | Broad (C-H, N-H, O-H bonds); Diazo intermediate prefers acidic residues (Asp, Glu).[9] | Prefers C-H bonds, biased towards hydrophobic residues.[9] | Inserts into C-H and N-H bonds; potential for rearrangements.[9] |
| Cross-Linking Efficiency | Generally high.[9] | Generally lower than diazirines.[9] | Variable, often lower than diazirines.[9] |
| Key Advantages | High reactivity, small size, chemically stable.[4][8][9] | Provides complementary data to diazirines.[9] | Established chemistry.[9] |
| Key Disadvantages | High reactivity can lead to non-specific labeling if uncontrolled.[9] | Lower cross-linking efficiency.[9] | Potential for complex side reactions and lower yields.[9] |
Table 2: Recommended UV Irradiation Parameters
| Lamp Type | Power | Recommended Wavelength | Recommended Distance | Typical Time |
| UV Crosslinker Box | 5 x 15 W | 365 nm | 3-5 cm | 5-15 min |
| Mercury Vapor Lamp | 200 W | 300-360 nm (use filter) | 5-10 cm | 1-5 min |
| Hand-held Lamp | 6-8 W | 365 nm | < 5 cm | >10 min (lower efficiency) |
| High-Power Hg(Xe) Lamp | 1000 W | ~350 nm (use filter) | ~6 cm | 1-2 min |
| Data synthesized from multiple sources.[1][2][4] |
Visual Guides and Workflows
Diagram 1: General Experimental Workflow
Caption: A typical workflow for a diazirine photo-crosslinking experiment.
Diagram 2: Troubleshooting Low Crosslinking Yield
Caption: A decision tree for troubleshooting low crosslinking yield.
Diagram 3: Diazirine Photoactivation Mechanism
Caption: The two-step photoactivation pathway of diazirines.
Detailed Experimental Protocol
This section provides a generalized protocol for photo-affinity labeling of a protein target in a complex mixture, such as a cell lysate. Note: Optimization is required for each specific system.
Materials
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Diazirine photo-affinity probe (with alkyne or biotin handle)
-
Photo-stable competitor compound
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Cell lysate (0.5-10 mg/mL total protein)
-
Reaction Buffer: Amine-free buffer, e.g., PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
UV Lamp (emits at ~365 nm)
-
Shallow reaction vessel (e.g., 96-well non-treated plate)
-
Downstream detection reagents (e.g., azide-fluorophore/biotin for click chemistry, streptavidin beads, antibodies)
Methodology
-
Sample Preparation and Controls:
-
Prepare the cell lysate in a compatible, amine-free buffer. Clarify by centrifugation.
-
Set up the following 5 reactions in separate tubes on ice. (Total volume can be 20-50 µL).
-
A (Experiment): Lysate + Diazirine Probe
-
B (Competition): Lysate + Competitor + Diazirine Probe
-
C (No Probe Control): Lysate + DMSO (vehicle)
-
D (No UV Control): Lysate + Diazirine Probe (protect from light with foil)
-
E (Click Control - Optional): Lysate + Diazirine Probe
-
-
-
Incubation:
-
To sample B , add the photo-stable competitor to a final concentration of 10-100x that of the probe. Incubate for 15 minutes at 4°C.
-
To samples A, B, D, and E , add the diazirine photo-affinity probe to its optimal final concentration (typically tested between 0.1-10 µM).[4]
-
To sample C , add an equivalent volume of the probe's solvent (e.g., DMSO).
-
Incubate all samples for an additional 15-30 minutes at 4°C.
-
-
UV Photo-Activation:
-
Transfer each reaction mixture to a well of a 96-well plate or other shallow container.
-
Place the plate on ice, directly under the UV lamp at the optimized distance (e.g., 3-5 cm).
-
Irradiate samples A, B, C, and E for the optimized duration (e.g., 1-15 minutes).
-
Keep sample D covered securely with aluminum foil to prevent any light exposure.
-
-
Quenching and Downstream Processing:
-
(Optional but recommended) Add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to scavenge any remaining reactive species.[1]
-
The samples are now ready for downstream analysis. This may include:
-
Click Chemistry: If using an alkyne-bearing probe, perform a Cu(I)-catalyzed click reaction to attach a reporter tag like TAMRA-azide or Biotin-azide.[4]
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SDS-PAGE Analysis: Denature proteins by adding SDS-PAGE loading buffer and analyze by gel electrophoresis and subsequent in-gel fluorescence scanning or Western blotting.
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Affinity Purification: If a biotin tag was used or installed, proceed with streptavidin bead enrichment to purify cross-linked proteins.
-
Mass Spectrometry: Elute purified proteins, perform in-gel or in-solution digestion (e.g., with trypsin), and analyze peptides by LC-MS/MS to identify the protein and the site of crosslinking.[12]
-
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]
- 15. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA)
Welcome to the technical support center for 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this photo-crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TDBA?
A1: TDBA is a photo-crosslinking agent. Upon exposure to UV light (typically around 350-365 nm), the trifluoromethyl-3H-diazirin-3-yl group loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[1][2] This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds of interacting molecules, forming stable covalent linkages.[1][3]
Q2: Is it always necessary to quench the photoreaction of TDBA?
A2: Not always, but it is highly recommended for most applications. The carbene intermediate generated from TDBA is extremely short-lived and can be "self-quenched" by the aqueous solvent or through internal rearrangements.[2][3][4] However, for precise temporal control of your crosslinking experiment and to minimize non-specific binding or potential side reactions, adding a specific quenching agent is a good laboratory practice. Quenching is crucial when you want to stop the reaction at a specific time point.
Q3: What are the recommended methods for quenching unreacted TDBA?
A3: Based on the reactivity of the carbene intermediate, several methods can be employed to quench unreacted TDBA after photoactivation. The most common approaches involve the use of thiol-based reagents or acidic conditions.
-
Thiol-Based Quenchers: Reagents containing sulfhydryl groups, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), can act as effective scavengers for the reactive carbene intermediate.[3][5]
-
Acidic Quenching: In some instances, quenching with a mild acid like trifluoroacetic acid can be effective.[6] This is likely due to the reaction with the diazo intermediate, which can be formed from the diazirine upon photolysis.[2][6]
Q4: Can I use Tris or glycine to quench the TDBA photoreaction?
A4: While Tris and glycine are commonly used to quench amine-reactive crosslinkers (like those with NHS esters), they are not the primary recommended quenching agents for the carbene intermediate generated by diazirines. While the primary amines in these buffers could theoretically react, thiol-based reagents are generally considered more effective scavengers for this type of reactive species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete quenching of the photoreaction (continued crosslinking after quenching). | 1. Insufficient concentration of the quenching agent.2. Inadequate mixing of the quenching agent into the reaction.3. The quenching reaction time was too short. | 1. Increase the final concentration of the quenching agent (e.g., DTT or BME). A final concentration in the millimolar range is a good starting point.2. Ensure thorough but gentle mixing immediately after adding the quencher.3. Increase the incubation time with the quenching agent to ensure the reaction goes to completion. |
| Low yield of crosslinked product after adding the quenching agent. | 1. The quenching agent was present in the reaction mixture before or during photoactivation.2. The quenching agent is interfering with downstream analysis (e.g., mass spectrometry). | 1. Ensure that thiol-based reagents like DTT or BME are not present in your buffers during the photo-crosslinking step, as they can inhibit the reaction even at low concentrations (~100 μM).[3] Add the quencher only after the UV irradiation step is complete.2. If interference is suspected, consider removing the quenching agent after the reaction is complete using methods like dialysis or desalting columns prior to downstream analysis. |
| Unexpected side products are observed after quenching. | 1. The quenching agent is reacting with other components in your sample.2. The quenching conditions are too harsh (e.g., very low pH with acid quenching). | 1. Consider using a different quenching agent. If using a thiol-based quencher, ensure it is compatible with any disulfide bonds in your protein of interest.2. If using an acid to quench, use a dilute solution and ensure your target molecules are stable at the resulting pH. |
| Variability in crosslinking results between experiments. | Inconsistent quenching procedure (timing, concentration, temperature). | Standardize your quenching protocol. Ensure the time between the end of UV irradiation and the addition of the quenching agent is consistent. Use freshly prepared quenching solutions and control the temperature during the quenching step. |
Experimental Protocols
Protocol 1: Quenching with Dithiothreitol (DTT)
-
Prepare a DTT stock solution: Prepare a 1 M stock solution of DTT in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). Store frozen in single-use aliquots.
-
Perform Photo-Crosslinking: Carry out the photoactivation of TDBA with your sample according to your experimental protocol.
-
Quench the Reaction: Immediately after UV irradiation, add the DTT stock solution to your reaction mixture to a final concentration of 10-50 mM.
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Incubate: Mix thoroughly and incubate the reaction for 15-30 minutes at room temperature.
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Proceed to Downstream Analysis: The quenched reaction mixture is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. If necessary, remove excess DTT by dialysis or with a desalting column.
Protocol 2: Quenching with β-Mercaptoethanol (BME)
-
Prepare a BME stock solution: Prepare a 1 M stock solution of BME.
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Perform Photo-Crosslinking: Following your established protocol, irradiate your sample containing TDBA with UV light.
-
Quench the Reaction: After photoactivation, add BME to a final concentration of 20-100 mM.
-
Incubate: Ensure the solution is well-mixed and incubate for 15-30 minutes at room temperature.
-
Downstream Processing: The reaction is now quenched. Proceed with your subsequent experimental steps. Consider removing excess BME if it interferes with downstream applications.
Note on Quencher Concentration and Time: The optimal final concentration of the quenching agent and the incubation time may vary depending on the concentration of unreacted TDBA and the specific experimental conditions. It is recommended to optimize these parameters for your specific application.
Visualizations
Caption: Experimental workflow for photo-crosslinking and subsequent quenching.
Caption: Activation of TDBA and pathways to crosslinking or quenching.
Caption: Troubleshooting low crosslinking yield.
References
- 1. Diazirine - Wikipedia [en.wikipedia.org]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diazirine Photo-Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific labeling and optimize experiments using diazirine photo-crosslinkers.
Troubleshooting Guide
High background and non-specific labeling are common challenges in photo-crosslinking experiments. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: High Background/Non-Specific Labeling in Western Blot or Mass Spectrometry
| Possible Cause | Recommended Solution | Detailed Steps & Considerations |
| Excessive UV Exposure | Optimize UV irradiation time and intensity. | Start with a short irradiation time (e.g., 1-5 minutes) and titrate up.[1] Excessive exposure can lead to sample damage and increased non-specific crosslinking. Ensure a consistent distance between the UV lamp and the sample.[2] Use a UV lamp with a narrow wavelength range around 350-370 nm to minimize damage to biological samples.[3][4] |
| Suboptimal Crosslinker Concentration | Titrate the concentration of the diazirine photo-crosslinker. | High concentrations can increase non-specific binding. Start with a 20- to 50-fold molar excess of the crosslinker for protein concentrations < 5 mg/mL and optimize from there. |
| Inadequate Quenching | Use an effective quenching strategy. | After UV irradiation, add a quenching buffer (e.g., 50-100 mM Tris) to stop the reaction and consume unreacted crosslinker.[5] Some reactive carbene intermediates can be quenched by water, which helps reduce non-specific labeling when the target is not in close proximity.[6] |
| Presence of "Sticky" Proteins | Employ control experiments and enrichment strategies. | Highly abundant or non-specifically binding proteins can be a major source of background. Use a competitor compound (the parent molecule without the diazirine) in a parallel experiment to identify specific crosslinks.[2] Subcellular fractionation to enrich for the target protein can also reduce background from abundant, non-interacting proteins.[2] |
| Reaction Buffer Contains Primary Amines | Use a compatible buffer system. | Buffers containing primary amines like Tris or glycine will compete with the target for reaction with NHS-ester diazirines, reducing labeling efficiency.[7] Use non-amine-containing buffers such as PBS or HEPES during the NHS-ester coupling step. |
Problem 2: Low or No Crosslinking Signal
| Possible Cause | Recommended Solution | Detailed Steps & Considerations |
| Insufficient UV Exposure | Increase UV irradiation time or intensity. | Ensure the UV lamp is functioning correctly and is at the optimal wavelength (330-370 nm).[4][7] The half-life of the diazirine is dependent on the UV source's wattage and distance from the sample.[2] |
| Inefficient NHS-Ester Reaction | Optimize the initial labeling step. | Ensure the pH of the reaction buffer is between 7 and 9 for efficient reaction of the NHS-ester with primary amines.[7] Prepare the crosslinker solution immediately before use, especially for Sulfo-NHS esters which are moisture-sensitive.[5] |
| Hydrolysis of Crosslinker | Handle and store the crosslinker appropriately. | NHS-ester diazirines are susceptible to hydrolysis. Dissolve them in anhydrous DMSO or DMF and store them desiccated.[5][7] |
| Steric Hindrance | Choose a crosslinker with an appropriate spacer arm length. | The length and chemical nature of the spacer arm can impact the ability of the crosslinker to reach the interaction interface.[8][9] Consider testing diazirine reagents with different spacer arm lengths.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for activating diazirine photo-crosslinkers?
A1: The optimal wavelength for activating diazirine photo-crosslinkers is in the long-wave UV range, typically between 330 nm and 370 nm.[4][7] This wavelength range is less damaging to biological samples compared to shorter UV wavelengths.[3]
Q2: How can I be sure my crosslinks are specific to the intended interaction?
A2: A critical control experiment is to include a competition assay.[2] In this control, you pre-incubate your sample with an excess (typically 10-100 fold molar excess) of a photo-stable competitor compound (e.g., the parent molecule of your probe without the diazirine moiety).[2] A significant reduction in the crosslinking signal in the presence of the competitor indicates that the labeling is specific to the binding site.
Q3: What are the main advantages of diazirines over other photo-crosslinkers like aryl azides and benzophenones?
A3: Diazirines offer several advantages:
-
High Reactivity and Efficiency: Upon photoactivation, they form highly reactive carbene intermediates that can insert into a wide array of chemical bonds, leading to high crosslinking efficiency.[3]
-
Small Size: Their small size minimizes the risk of sterically hindering the interaction under investigation.[3][10][11]
-
Stability: They are generally more stable in normal laboratory light than aryl azides, making them easier to handle.[7]
-
Activation Wavelength: They are activated by long-wave UV light, which is less damaging to biological samples.[3][4]
Q4: Can I perform diazirine crosslinking in live cells?
A4: Yes, diazirine crosslinking can be performed in live cells. For intracellular targets, membrane-permeable NHS-ester diazirines should be used. For cell-surface proteins, membrane-impermeable Sulfo-NHS-ester analogs are recommended.[7][10] It is important to wash the cells to remove any amine-containing components from the culture media before adding the crosslinker.[5] Total UV irradiation time should generally be kept under 15 minutes for live-cell experiments.[5]
Q5: What are some common quenching agents for diazirine crosslinking reactions?
A5: Buffers containing primary amines, such as Tris or glycine, are effective at quenching the NHS-ester reaction.[5] For the highly reactive carbene intermediate, water can act as a quencher when no other reaction partner is in the immediate vicinity.[6] Some protocols also mention using reagents like DTT for cleavable disulfide-containing diazirines.[7]
Quantitative Data Summary
Table 1: Recommended UV Irradiation Parameters
| Parameter | Recommended Value | Notes |
| Activation Wavelength | 330 - 370 nm | Minimizes damage to biological samples.[3][4] |
| Irradiation Time | 5 - 30 minutes | Optimization is critical. Start with shorter times to minimize non-specific labeling.[1][8] For live cells, aim for <15 minutes.[5] |
| Lamp Distance | 1 - 20 cm | Dependent on lamp wattage. Should be kept consistent.[7] |
Table 2: Typical Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Diazirine Crosslinker | 0.5 - 2 mM (for cells) | For purified proteins, use a 20-50 fold molar excess over the protein. |
| Competitor Compound | 10 - 100 fold molar excess | Used in control experiments to demonstrate specificity. |
| Quenching Buffer (Tris) | 50 - 100 mM | Added after UV irradiation to stop the reaction.[5] |
| Reducing Agent (DTT) | 10 - 50 mM | For cleaving disulfide-containing diazirine crosslinkers.[7] |
Experimental Protocols
Protocol 1: General Workflow for Photo-Crosslinking of Purified Proteins
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Protein Preparation: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
NHS-Ester Reaction (Labeling): Add the diazirine crosslinker to the protein solution. For protein concentrations below 5 mg/mL, use a 20- to 50-fold molar excess of the crosslinker.[5] Incubate for 30 minutes at room temperature or 2 hours on ice.[5]
-
Quenching of NHS-Ester Reaction: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the labeling reaction. Incubate for 5 minutes at room temperature or 15 minutes on ice.[5]
-
Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis.[5] This step is crucial to prevent non-specific crosslinking in subsequent steps.
-
Photoactivation: Expose the sample to UV light at 350-370 nm for 5-15 minutes.[3] The optimal time should be determined empirically.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Competition Control Experiment
-
Prepare two identical samples of your target protein or cell lysate.
-
To the control sample ("- Competitor"), add the vehicle (e.g., DMSO).
-
To the experimental sample ("+ Competitor"), add the photo-stable competitor compound to a final concentration of 10- to 100-fold molar excess over the diazirine probe.[2]
-
Incubate both samples for 15 minutes at 0°C or as optimized for your specific interaction.[2]
-
Proceed with the addition of the diazirine photo-crosslinker and the subsequent steps as outlined in Protocol 1.
-
Compare the crosslinking signal between the two samples. A significant reduction in the signal in the "+ Competitor" lane indicates specific labeling.
Visualizations
Caption: General experimental workflow for diazirine photo-crosslinking.
Caption: Troubleshooting logic for high non-specific labeling.
References
- 1. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. interchim.fr [interchim.fr]
- 8. Merits of Diazirine Photo-Immobilization for Target Profiling of Natural Products and Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid stability and proper storage conditions
Technical Support Center: 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid
This technical support guide provides essential information on the stability, storage, and handling of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid (TDBA), a photoreactive compound widely used in photoaffinity labeling and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid?
A1: The stability of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid is primarily affected by exposure to light, particularly UV light, and elevated temperatures. The diazirine ring is photosensitive and can decompose upon exposure to light to form a reactive carbene intermediate.[1][2][3] Prolonged exposure to heat should also be avoided.[1]
Q2: How should I properly store this compound?
A2: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light.[1][4] Several suppliers recommend specific temperature ranges, which are summarized in the table below. For long-term storage, keeping the compound at -20°C is advisable.[1]
Q3: My experiments are failing, and I suspect the compound has degraded. What are the common signs of degradation?
A3: While visual inspection may not always reveal degradation, a loss of photoreactivity is a key indicator. If you observe a significant decrease in cross-linking efficiency in your photoaffinity labeling experiments compared to a fresh batch of the compound, degradation may have occurred. It is also possible that the compound has reacted with moisture or other nucleophiles if not stored in a tightly sealed container.
Q4: Can I handle this compound on the open bench?
A4: It is strongly recommended to handle 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid under dim or red light to minimize exposure to ambient light and prevent premature activation of the diazirine group.[1] Standard laboratory safety precautions, such as wearing gloves and eye protection, should also be followed, as the compound can cause skin and eye irritation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no cross-linking efficiency | Compound degradation due to improper storage (light/heat exposure). | Procure a fresh batch of the compound and ensure it is stored at -20°C in a light-protected container. Handle exclusively under dim or red light. |
| Insufficient UV irradiation during the experiment. | Optimize the UV irradiation time and intensity. Ensure the UV lamp has an appropriate wavelength for diazirine activation (typically 330-370 nm).[3][7] | |
| Presence of quenching agents in the reaction mixture. | Be aware that carbenes can be quenched by water.[8] While diazirines can be used in aqueous environments, reaction efficiency may be affected. | |
| Inconsistent results between experiments | Partial degradation of the stock solution. | Prepare fresh stock solutions for each experiment from the solid compound. Avoid repeated freeze-thaw cycles of solutions. |
| Inconsistent handling procedures regarding light exposure. | Standardize handling procedures to minimize light exposure. Use amber vials or wrap tubes in aluminum foil. | |
| Non-specific labeling | Formation of a long-lived diazo intermediate. | While the trifluoromethyl group helps to reduce the reactivity of the diazo intermediate, some non-specific labeling can occur, particularly with acidic residues.[8][9] It is important to run appropriate controls, such as a non-irradiated sample.[7] |
Quantitative Data and Experimental Protocols
Recommended Storage Conditions
| Storage Temperature | Notes | References |
| -20°C | Recommended for long-term storage. Keep in a sealed, light-protected container. | |
| 2-8°C | Suitable for short-term storage. | |
| 4°C | An alternative for short-term storage. | [10] |
| Room Temperature | Some suppliers ship at room temperature, but long-term storage at this temperature is not recommended. | [10][11] |
General Protocol for Handling Photoreactive Diazirine Compounds
This protocol provides a general guideline for handling 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid to maintain its integrity.
-
Preparation of Workspace:
-
Conduct all work in a fume hood.
-
Minimize ambient light by working under a red safety light or dim light conditions.
-
-
Handling of Solid Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound quickly and in a light-protected environment.
-
Immediately reseal the container and store it under the recommended conditions.
-
-
Preparation of Stock Solutions:
-
Use anhydrous solvents to prepare stock solutions, as the compound may react with nucleophiles.
-
Store stock solutions in amber vials or vials wrapped in aluminum foil at -20°C.
-
For optimal results, prepare fresh stock solutions for each experiment.
-
-
Use in Experiments:
-
When adding the compound to your experimental setup, continue to minimize light exposure.
-
Keep samples on ice or a cooling block during UV irradiation to minimize heat-induced artifacts.[7]
-
Visualizations
Photoactivation Pathway of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid
Caption: Photoactivation of TDBA to form a reactive carbene for cross-linking.
Experimental Workflow for Photoaffinity Labeling
Caption: A typical workflow for a photoaffinity labeling experiment using TDBA.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 2. 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 | Benchchem [benchchem.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid | 85559-46-2 [smolecule.com]
- 6. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid | 85559-46-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemscene.com [chemscene.com]
- 11. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid 95% | CAS: 85559-46-2 | AChemBlock [achemblock.com]
Impact of pH on the reactivity of alkyl diazirine intermediates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkyl diazirine intermediates. The content focuses on the critical impact of pH on the reactivity of these powerful photo-crosslinking agents.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving alkyl diazirine probes, with a focus on pH-related issues.
Issue 1: Low or No Target Labeling
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal pH for Diazo Intermediate Protonation | Adjust the pH of your reaction buffer. For alkyl diazirines, labeling of acidic residues is often more efficient at a pH slightly below the pKa of the target residue's side chain (e.g., pH < 4.7 for glutamic acid). | Alkyl diazirines can isomerize to a diazo intermediate upon photolysis. This intermediate requires protonation by an acidic residue to form a reactive diazonium species that alkylates the target protein.[1][2][3][4][5] |
| Incorrect Wavelength for Photoactivation | Verify the UV lamp's wavelength. Most diazirines are activated around 350-365 nm.[6][7][8] Using a wavelength that is too low can damage the protein.[8][9] | Efficient carbene and diazo intermediate formation is wavelength-dependent. |
| Insufficient Irradiation Time | Perform an irradiation time-course experiment to determine the optimal exposure time. | The half-life of the diazirine depends on the UV light source's power and distance from the sample.[6] |
| Low Probe Concentration | Titrate the photo-affinity probe to find the optimal concentration. Typical concentrations range from 0.1-10 µM.[6] | Insufficient probe concentration will lead to a low labeling signal. |
| Probe Instability | While generally stable, ensure the probe has not degraded during storage or handling. Prepare fresh stock solutions. | Alkyl diazirines are generally stable under acidic and basic conditions and ambient light during synthesis.[6][9] However, prolonged exposure to harsh conditions should be avoided. |
Issue 2: High Background or Non-Specific Labeling
| Potential Cause | Troubleshooting Step | Explanation |
| pH-Mediated Reactivity with Abundant Acidic Proteins | If your target is not acidic, consider working at a neutral or slightly basic pH to minimize the pH-dependent labeling of off-target acidic proteins.[1][4][10][11][12] | The diazo intermediate pathway, which is prominent for alkyl diazirines, preferentially labels acidic residues. This can lead to the enrichment of highly acidic proteins as background.[1][4][10][11][12] |
| Excess Unbound Probe | Include a wash step after probe incubation and before UV irradiation to remove unbound probe. | Free probe in solution can react with abundant soluble proteins or the buffer components upon photoactivation. |
| Long-Lived Reactive Intermediates | Use a scavenger molecule in the buffer (if compatible with your system) to quench non-specifically reactive intermediates. | The diazo intermediate can be relatively long-lived, increasing the chance of non-specific reactions.[1] |
| Inappropriate Probe Design | Consider using an aryl-fluorodiazirine or a cyclobutane diazirine (e.g., PALBOX) probe, which exhibit less pH-dependent reactivity.[1][10][13][14] | These probes primarily react through a more reactive and less selective carbene intermediate, reducing the bias towards acidic residues.[1][10][13][14] |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the reactivity of alkyl diazirine intermediates?
A1: The reactivity of alkyl diazirines is significantly influenced by pH due to the formation of two key reactive intermediates upon photoactivation: a carbene and a diazo isomer.[2][3] The diazo intermediate's reactivity is pH-dependent. In acidic conditions, it can be protonated by acidic amino acid residues (like glutamic and aspartic acid) to form a reactive diazonium ion, which then alkylates the protein.[1][2][3] This leads to preferential labeling of acidic residues at lower pH.[1][4][5][10][12]
Q2: Why do I see preferential labeling of acidic proteins with my alkyl diazirine probe?
A2: This is a known characteristic of alkyl diazirines and is attributed to the reactivity of the diazo intermediate.[1][4][10][11][12] This intermediate is more likely to be protonated by and subsequently react with acidic residues, especially in environments where the local pH is low enough to favor protonation. This can lead to the enrichment of highly acidic proteins or proteins located in acidic cellular compartments.[4][10][11][12]
Q3: What is the difference in pH dependence between alkyl and aryl diazirines?
A3: Alkyl diazirines show a pronounced pH-dependent labeling preference for acidic residues due to the significant contribution of the reactive diazo intermediate pathway.[1][4][10] In contrast, aryl-fluorodiazirines react primarily through a carbene intermediate, which is less dependent on pH and reacts more broadly with various amino acid side chains.[1][4][10]
Q4: At what pH should I perform my photo-crosslinking experiment?
A4: The optimal pH depends on your experimental goal. If you are targeting an acidic pocket or protein, a slightly acidic pH may enhance labeling efficiency. However, if you want to minimize bias towards acidic off-targets, performing the experiment at a neutral or slightly basic pH (e.g., pH 7.4-8.0) is recommended.[5] It is often best to empirically determine the optimal pH for your specific system.
Q5: Can I use buffers containing primary amines, like Tris, with my diazirine probe?
A5: If your diazirine probe also contains an amine-reactive group like an NHS ester for a two-step crosslinking process, you should avoid buffers with primary amines (e.g., Tris, glycine) as they will compete with the intended reaction.[8][15] For the photoactivation step of the diazirine itself, these buffers are generally acceptable, but it is crucial to consider their potential to act as scavengers for the reactive carbene or diazonium intermediates.
Quantitative Data Summary
The following table summarizes the pH-dependent labeling of amino acids by an alkyl diazirine probe as determined by LC-MS analysis of product yields.
| Amino Acid | pH 5.8 | pH 6.6 | pH 7.4 | pH 8.0 |
| Glutamic Acid (Glu) | High Yield | Moderate Yield | Low Yield | Very Low Yield |
| Histidine (His) | Moderate Yield | Low Yield | Very Low Yield | No Reaction |
| Tyrosine (Tyr) | Low Yield | Low Yield | Very Low Yield | No Reaction |
| Lysine (Lys) | No Reaction | No Reaction | No Reaction | No Reaction |
Data synthesized from graphical representations in referenced literature.[1][5] The yields are qualitative descriptions based on the reported trends.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling (PAL) with an Alkyl Diazirine Probe
-
Sample Preparation:
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Prepare your protein of interest in a suitable buffer at the desired pH (e.g., PBS at pH 7.4). Avoid buffers containing primary amines if using an NHS-ester functionalized probe.[8][15]
-
Add the alkyl diazirine photo-affinity probe to the protein solution at a final concentration typically between 0.1-10 µM.[6]
-
Incubate the mixture to allow for binding of the probe to the target protein. Incubation time and temperature should be optimized for the specific interaction being studied.
-
-
UV Irradiation:
-
Downstream Analysis:
-
Following irradiation, the covalently labeled protein can be detected. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), the protein can be visualized by SDS-PAGE and Western blotting or in-gel fluorescence.
-
For target identification, the labeled protein can be enriched (e.g., using streptavidin beads for a biotinylated probe) and identified by mass spectrometry.
-
Visualizations
Caption: Reaction pathways of alkyl diazirine upon photoactivation.
Caption: General experimental workflow for photoaffinity labeling.
References
- 1. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]
- 8. interchim.fr [interchim.fr]
- 9. Diazirine - Wikipedia [en.wikipedia.org]
- 10. Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling [dash.harvard.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing UV Irradiation for Diazirine Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during diazirine activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for activating diazirine-based crosslinkers?
The optimal UV wavelength for activating most diazirine-containing compounds falls within the long-wave UV range, typically between 330 nm and 370 nm.[1][2] Many protocols recommend using a UV lamp with a peak output around 350-365 nm to efficiently generate the reactive carbene intermediate while minimizing potential damage to biological samples that can occur at shorter wavelengths.[1][3][4] It is crucial to avoid short-wavelength UV light (e.g., 254 nm), as it can cause damage to proteins and nucleic acids.[5][6]
Q2: How long should I irradiate my sample?
The ideal irradiation time is a critical parameter that depends on several factors, including:
-
UV Lamp Power (Wattage): Higher wattage lamps deliver more energy and require shorter exposure times. For example, a 1000W Hg(Xe) lamp might require ≤ 1 minute of irradiation, while a lower intensity 100W lamp may need 5-10 minutes.[3]
-
Distance from the UV Source: The intensity of UV light decreases with distance. It is important to keep the distance between the lamp and the sample consistent. A common recommendation is to place the sample approximately 6 cm from a 1000W lamp.[3] For lower-powered lamps (e.g., 15W), a distance of 3-5 cm is suggested.[5]
-
Sample Volume and Vessel: For efficient and uniform irradiation, it is best to use a shallow, uncovered reaction vessel.[5][6] Larger sample volumes may require longer irradiation times or agitation to ensure even exposure.
It is highly recommended to perform an irradiation time-course experiment to determine the optimal duration for your specific setup and biological system.[3]
Q3: What are the key intermediates in diazirine photoactivation?
Upon UV irradiation, a diazirine ring loses a molecule of nitrogen gas (N₂) to form a highly reactive and short-lived carbene intermediate.[1][7][8] This carbene can then non-selectively insert into neighboring C-H, N-H, and O-H bonds, resulting in a stable covalent crosslink.[1][7]
However, a more complex, two-step mechanism has been identified for alkyl diazirines. The diazirine can first isomerize into a more stable, linear diazo intermediate.[1][7][9] This diazo species can then either lose nitrogen to form the carbene or, particularly in acidic environments, become protonated to a diazonium species that acts as an alkylating agent, preferentially labeling acidic residues like aspartic acid and glutamic acid.[1]
Q4: Can I perform diazirine activation experiments under normal laboratory lighting?
Diazirine-containing compounds are generally stable under typical ambient laboratory lighting conditions, which means you do not need to perform experiments in complete darkness.[6] However, it is crucial to protect your samples from direct sunlight or prolonged exposure to any UV-containing light source until you are ready for the photoactivation step to prevent premature activation and degradation of the crosslinker.[10] For long-term storage, diazirine-containing products should be protected from light.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low crosslinking efficiency | Incorrect UV Wavelength: The UV lamp does not emit at the optimal wavelength for diazirine activation. | Verify that your UV lamp's emission spectrum is within the 330-370 nm range.[2][5] Avoid using lamps with a primary output at 254 nm.[5][6] |
| Insufficient Irradiation Time or Intensity: The UV exposure was too short or the lamp is too far from the sample. | Perform a time-course experiment to determine the optimal irradiation duration.[3] Decrease the distance between the UV lamp and the sample, ensuring consistent positioning for all experiments.[5] | |
| Low Concentration of Photo-Affinity Probe: The concentration of the diazirine-containing probe is too low for effective crosslinking. | Titrate the photo-affinity probe to find the optimal concentration for your system.[3] | |
| Presence of Quenching Agents: Components in the buffer, such as primary amines (e.g., Tris), can react with and quench the reactive intermediates. | Use buffers that do not contain primary amines. Phosphate-buffered saline (PBS) is a common choice.[5][6] | |
| Hydrolysis of NHS-ester: If using an NHS-ester diazirine, it may have hydrolyzed before reacting with the target. | Ensure that any organic solvent (e.g., DMSO) used to dissolve the crosslinker is anhydrous.[5] | |
| Non-specific labeling or high background | Over-irradiation: Excessive UV exposure can lead to the formation of non-specific reactive species. | Optimize the irradiation time; longer is not always better. A time-course experiment can help identify the sweet spot.[12] |
| Formation of Diazo Isomer: The diazo intermediate can lead to non-specific labeling. | Consider a two-step irradiation protocol. An initial irradiation at 365 nm followed by a shorter exposure at 302 nm can help to efficiently convert the diazo isomer to the carbene.[13] | |
| Excess Crosslinker: Unreacted crosslinker can lead to high background. | If applicable, remove excess and hydrolyzed crosslinker by gel filtration or dialysis after the initial labeling step and before photoactivation.[5] | |
| Sample heating during irradiation | High-power UV Lamp: Intense UV sources can generate significant heat. | Place the sample on ice or a cooling block during irradiation to minimize heat-induced artifacts.[1] |
Quantitative Data Summary
The efficiency and parameters of diazirine photo-crosslinking can vary depending on the specific probe, target, and experimental conditions.
| Parameter | Value/Range | Notes | Source(s) |
| Activation Wavelength | 330 - 370 nm | Long-wave UV minimizes damage to biological samples.[1] The optimal wavelength is around 345-365 nm.[5][6] | [1][2] |
| Carbene Half-life | Nanoseconds | Ensures that crosslinking is highly localized to the immediate vicinity of the probe.[1] | [1] |
| Crosslinking Efficiency | 5 - 99% | Highly variable and dependent on the specific system under study.[1] | [1] |
| Typical Irradiation Time (1000W Lamp) | ≤ 1 minute | High-intensity lamps require shorter exposure times.[3] | [3] |
| Typical Irradiation Time (100W Lamp) | 5 - 15 minutes | Lower-intensity lamps necessitate longer irradiation periods.[3][14] | [3][14] |
Experimental Protocols & Visualizations
General Experimental Workflow for Diazirine Photo-Crosslinking
A typical experiment involves several key steps, from sample preparation to the analysis of crosslinked products. The following diagram illustrates a generalized workflow.
A generalized workflow for diazirine-based photo-crosslinking experiments.
Diazirine Photoactivation Signaling Pathway
The activation of a diazirine by UV light initiates a chemical cascade that results in the formation of a covalent bond with a nearby molecule.
The photoactivation pathway of a diazirine leading to a covalent crosslink.
Troubleshooting Logic Diagram
When encountering issues with a diazirine crosslinking experiment, a logical approach can help pinpoint the problem.
A decision tree for troubleshooting common issues in diazirine crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Diazirine - Wikipedia [en.wikipedia.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Top 3 tips to a successful first trial with XlynX diazirine crosslinkers [xlynxmaterials.com]
- 11. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Removing excess TDBA crosslinker before mass spectrometry
This guide provides troubleshooting advice and frequently asked questions for researchers using trifunctional, amine-reactive, biotinylated crosslinkers and requiring their removal before mass spectrometry analysis.
Note on "TDBA Crosslinker": Publicly available scientific literature and resources do not contain information on a specific crosslinker formally named "TDBA" (Trifunctional Biotinylated Dehydroannulene). The protocols and guidance provided herein are based on established methods for the removal of generic trifunctional, amine-reactive, and biotinylated crosslinkers. Researchers should adapt these protocols based on the specific properties of their crosslinking reagent.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess crosslinker before mass spectrometry?
A: Excess crosslinker can interfere with mass spectrometry analysis in several ways. It can suppress the ionization of crosslinked peptides, leading to lower signal intensity. Furthermore, the unreacted or hydrolyzed crosslinker can generate confusing peaks in the mass spectrum, complicating data analysis and potentially leading to false-positive identifications.
Q2: What is the purpose of quenching the crosslinking reaction?
A: Quenching stops the crosslinking reaction by consuming any remaining reactive groups on the crosslinker molecules.[1][2][3] This is essential to prevent non-specific crosslinking of proteins during subsequent sample handling steps. Common quenching agents for amine-reactive crosslinkers include buffers containing primary amines, such as Tris or glycine.[1][2]
Q3: What are the common methods for removing excess crosslinker?
A: The most common methods for removing excess crosslinker from protein samples include:
-
Acetone Precipitation: This method uses cold acetone to precipitate proteins, leaving the smaller crosslinker molecules in the supernatant.[4][5][6][7]
-
Spin Filtration (Size-Exclusion Chromatography): This technique uses a centrifugal device with a semi-permeable membrane that retains the larger crosslinked proteins while allowing the smaller, excess crosslinker molecules to pass through.[8]
-
Affinity Purification: For biotinylated crosslinkers, streptavidin-coated beads can be used to capture the biotin-tagged crosslinked peptides, which can then be washed to remove non-biotinylated contaminants and excess crosslinker.
Q4: Which removal method is best for my experiment?
A: The choice of method depends on your specific experimental needs, sample complexity, and downstream analysis. The table below provides a comparison of the common methods.
Data Presentation: Comparison of Excess Crosslinker Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Acetone Precipitation | Protein insolubility in organic solvent | - Simple and inexpensive- Concentrates the protein sample | - Can denature proteins- Pellet can be difficult to resolubilize- Potential for co-precipitation of contaminants | 70-90% |
| Spin Filtration (SEC) | Size-based separation | - Maintains native protein structure- Fast and efficient for buffer exchange- High protein recovery | - Potential for protein aggregation on the membrane- Membrane can become clogged with complex samples | >90% |
| Affinity Purification (Streptavidin) | Biotin-streptavidin interaction | - Highly specific for biotinylated molecules- Significant enrichment of crosslinked peptides | - Requires a biotinylated crosslinker- Non-specific binding to beads can occur- Elution can require harsh conditions | Variable, depends on binding and elution efficiency |
Experimental Workflow
The following diagram illustrates a general workflow for a crosslinking experiment, highlighting the quenching and removal steps.
Experimental Protocols
Protocol 1: Acetone Precipitation
This protocol is adapted from standard protein precipitation methods.[4][5][6][7]
-
Preparation: Pre-cool acetone to -20°C.
-
Precipitation: To your quenched protein sample, add four times the sample volume of cold (-20°C) acetone.
-
Incubation: Vortex the mixture and incubate for at least 60 minutes at -20°C. For very dilute samples, overnight incubation may be necessary.
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the excess crosslinker.
-
Washing (Optional): To improve purity, the pellet can be washed by resuspending in cold acetone and repeating the centrifugation step.
-
Drying: Allow the protein pellet to air-dry for 10-30 minutes. Do not over-dry, as this can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a buffer compatible with downstream analysis (e.g., digestion buffer for mass spectrometry).
Protocol 2: Spin Filtration
This protocol is based on the use of centrifugal ultrafiltration units.
-
Device Preparation: Choose a spin filter with a molecular weight cutoff (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein). Pre-rinse the filter by adding your buffer and centrifuging according to the manufacturer's instructions.
-
Sample Loading: Load your quenched crosslinking reaction mixture into the spin filter.
-
First Centrifugation: Centrifuge the device according to the manufacturer's protocol. The flow-through will contain the excess crosslinker.
-
Washing: Add a volume of amine-free buffer to the filter and centrifuge again. Repeat this washing step 2-3 times to ensure complete removal of the excess crosslinker.
-
Sample Recovery: After the final wash, recover the concentrated, cleaned protein sample from the filter unit.
Protocol 3: Affinity Purification (for Biotinylated Crosslinkers)
This protocol is for the enrichment of biotinylated crosslinked peptides after proteolytic digestion.
-
Digestion: After quenching the crosslinking reaction and removing the excess crosslinker by one of the methods above, proceed with proteolytic digestion (e.g., with trypsin).
-
Bead Preparation: Prepare streptavidin-coated magnetic beads or agarose resin by washing them according to the manufacturer's protocol.
-
Binding: Add the digested peptide mixture to the prepared streptavidin beads and incubate with gentle rotation to allow the biotinylated peptides to bind.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads several times with a series of buffers of increasing stringency to remove non-specifically bound peptides.
-
Elution: Elute the bound biotinylated peptides from the beads using a buffer containing a competitor (e.g., free biotin) or by using a cleavable crosslinker and inducing cleavage.
-
Analysis: The eluted peptides are now enriched for crosslinked species and can be prepared for mass spectrometry analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low protein recovery after precipitation | - Protein pellet not firmly packed- Over-drying of the pellet, making it difficult to dissolve | - Increase centrifugation time or speed.- Be careful when decanting the supernatant.- Reduce air-drying time. |
| High background in mass spectrometry | - Incomplete removal of excess crosslinker- Inefficient quenching of the reaction | - Increase the number of washes in the spin filtration protocol.- Perform a second precipitation step.- Ensure the quenching agent is fresh and used at a sufficient concentration. |
| No crosslinks detected | - Crosslinker was hydrolyzed before reacting- Inefficient crosslinking conditions- Crosslinked peptides were lost during cleanup | - Prepare crosslinker stock solutions fresh in anhydrous DMSO.- Optimize crosslinker concentration and incubation time.- Ensure the chosen cleanup method is appropriate for your sample and that protein is not being lost. |
| Protein aggregation | - High concentration of crosslinker- Inappropriate buffer conditions- Protein denaturation during precipitation | - Perform a titration experiment to find the optimal crosslinker concentration.- Ensure the buffer pH is compatible with both the protein and the crosslinker chemistry.- If using precipitation, try to resolubilize the pellet in a denaturing buffer (e.g., containing urea) if compatible with downstream steps. |
References
- 1. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 8. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in photoaffinity labeling with TDBA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yield in photoaffinity labeling (PAL) experiments using TDBA (Tetrabenazine-Diazirine Analogue).
Troubleshooting Guide: Low Labeling Yield
Low yield is a common challenge in photoaffinity labeling. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow with TDBA.
Q1: I am observing a very low or no signal for my target protein after the entire photoaffinity labeling and enrichment process. What are the potential causes and solutions?
A1: Low or no final yield can stem from issues at multiple stages of the experiment. The following sections break down the troubleshooting process by experimental step.
Step 1: TDBA Probe Integrity and Binding
Issue: The TDBA probe may not be stable or may not be effectively binding to the target protein.
| Potential Cause | Recommended Solution |
| TDBA Degradation | Trifluoromethyl-diazirine probes are generally stable but can be sensitive to light and certain storage conditions.[1] Store the TDBA probe protected from light, preferably at -20°C or -80°C in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. |
| Low Binding Affinity | The introduction of the diazirine moiety and linker can sometimes reduce the binding affinity of the probe compared to the parent compound (tetrabenazine).[2] To assess this, perform a competition experiment where you pre-incubate your sample with an excess of unlabeled tetrabenazine before adding the TDBA probe. A significant reduction in the labeling signal in the presence of the competitor indicates specific binding.[2] If the affinity is too low, a redesign of the probe with a different linker or attachment point may be necessary. |
| Incorrect Probe Concentration | The optimal concentration of the TDBA probe is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to increased non-specific binding and potential artifacts.[3] Perform a dose-response experiment to determine the optimal TDBA concentration. Start with a concentration range based on the known Kd of tetrabenazine for its target and assess both the labeling efficiency of the target and the level of background labeling. |
Illustrative Data: TDBA Concentration Optimization
| TDBA Concentration | Target Labeling Intensity (Arbitrary Units) | Background Labeling Intensity (Arbitrary Units) | Notes |
| 0.1 µM | 150 | 50 | Low signal, but also low background. |
| 1 µM | 800 | 150 | Good signal-to-noise ratio. |
| 10 µM | 1200 | 900 | Higher signal, but significant increase in background. |
| 50 µM | 1300 | 2500 | Saturation of target labeling and very high non-specific binding. |
Step 2: Photo-Crosslinking Inefficiency
Issue: The UV irradiation step may not be efficiently activating the diazirine group to form the reactive carbene intermediate.
| Potential Cause | Recommended Solution |
| Incorrect UV Wavelength | Trifluoromethylphenyl diazirines are typically activated by UV light in the range of 350-365 nm.[2] Using a UV source with a different wavelength will result in inefficient activation. Verify the specifications of your UV lamp. |
| Suboptimal Irradiation Time | The duration of UV exposure is a critical parameter. Insufficient irradiation will lead to low labeling yield, while excessive exposure can cause protein damage and increase non-specific labeling.[4] It is recommended to perform a time-course experiment to determine the optimal irradiation time (e.g., 1, 5, 10, 20 minutes).[4] The ideal time is the shortest duration that gives a robust signal for the target protein with minimal background. |
| UV Light Attenuation | The UV light may not be effectively reaching the sample. Ensure that the vessel used for irradiation (e.g., petri dish, microplate) is made of a UV-transparent material. The distance between the UV source and the sample should be minimized and consistent across experiments.[3] For cell suspensions or lysates, ensure the sample is a thin layer to allow for uniform UV penetration. |
| Quenching of the Reactive Carbene | The highly reactive carbene intermediate generated upon photolysis can be quenched by water molecules, which is a common cause of low labeling efficiency.[5][6] While this is an inherent challenge in aqueous environments, optimizing other parameters like probe concentration and irradiation time can help maximize the chances of the carbene reacting with the target protein. |
Illustrative Data: UV Irradiation Time Optimization
| Irradiation Time (minutes) | Target Labeling Intensity (Arbitrary Units) | Total Protein Integrity (qualitative) | Notes |
| 1 | 200 | Good | Low labeling efficiency. |
| 5 | 950 | Good | Significant increase in signal. |
| 10 | 1500 | Good | Optimal labeling observed. |
| 20 | 1600 | Signs of degradation | Marginal increase in signal with potential for protein damage. |
Step 3: Issues with Downstream Processing
Issue: Problems during the enrichment and detection steps can lead to the loss of your labeled protein.
| Potential Cause | Recommended Solution |
| Inefficient Click Chemistry (if applicable) | If your TDBA probe contains an alkyne or azide handle for click chemistry-based reporter tag conjugation, the click reaction itself may be inefficient. Ensure all reagents (copper sulfate, reducing agent, ligand, and reporter tag) are fresh and used at the recommended concentrations. The presence of reducing agents like DTT or β-mercaptoethanol in the lysis buffer can interfere with the click reaction and should be removed prior to this step.[7] |
| Inefficient Streptavidin Pull-Down (if using a biotin tag) | Incomplete binding to streptavidin beads can lead to significant loss of the labeled protein. Ensure that the beads are properly equilibrated and that there is a sufficient amount of beads for the amount of protein lysate. The incubation time and temperature should be optimized for efficient binding. |
| High Background of Non-Specific Proteins | High levels of non-specifically bound proteins can obscure the signal from your target. To mitigate this, stringent washing steps after the streptavidin pull-down are crucial. Using buffers with high salt concentrations and detergents can help to reduce non-specific interactions.[7] |
| Inefficient Elution | If eluting the protein from the beads, the elution conditions may be suboptimal. Ensure the elution buffer is effective for disrupting the biotin-streptavidin interaction (e.g., boiling in SDS-PAGE sample buffer) or for cleaving a linker if one is used. |
Experimental Workflow & Troubleshooting Logic
References
- 1. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Control Experiments in Photoaffinity Labeling with TDBA
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Photoaffinity Labeling Probes and Essential Control Protocols
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-protein interactions and for elucidating the binding sites of small molecules. The choice of a photoactivatable crosslinking agent is critical to the success of these experiments. This guide provides a detailed comparison of 4,4'-Dithiobis(phenyl azide) (TDBA), a homobifunctional and cleavable photoaffinity probe, with other common alternatives. It also outlines the essential control experiments required to generate robust and reliable data.
Comparing Photoaffinity Probes: TDBA vs. Alternatives
The selection of a photoaffinity probe depends on several factors, including the nature of the target molecules, the desired experimental outcome, and the available instrumentation. TDBA, with its aryl azide reactive groups and a cleavable disulfide bond, offers distinct advantages and disadvantages compared to other popular classes of probes like diazirines and benzophenones.
| Feature | TDBA (Aryl Azide-based) | Diazirine-based Probes | Benzophenone-based Probes |
| Reactive Intermediate | Nitrene | Carbene | Triplet Diradical |
| Activation Wavelength | ~260-300 nm | ~350-360 nm | ~350-365 nm |
| Crosslinking Efficiency | Moderate | High | Moderate to High |
| Reactivity with Water | Less dominant reaction | High, can be quenched by water | Not reactive with water |
| Irradiation Time | Short to moderate | Short | Long |
| Key Advantages | - Cleavable disulfide bond allows for separation of crosslinked partners. - Relatively easy to synthesize. | - Small size minimizes perturbation of the target. - High reactivity and short half-life can reduce non-specific labeling.[1] | - High stability and inertness to many solvents. - Less prone to intramolecular rearrangements. |
| Key Disadvantages | - Shorter activation wavelength can potentially damage biological molecules. - Nitrene intermediates can undergo rearrangements, leading to side products.[1] | - Can form unreactive diazo isomers. - High reactivity can lead to rapid quenching by water, reducing yield.[2] | - Bulkier structure may sterically hinder binding to the target. - Longer irradiation times can increase the risk of non-specific labeling and sample damage.[3] |
The Critical Role of Control Experiments
To distinguish between specific, biologically relevant interactions and non-specific background labeling, a series of well-designed control experiments is indispensable.[1] Non-specific binding can arise from interactions with highly abundant proteins or from the inherent "stickiness" of the photoaffinity probe itself.
Here are the essential control experiments to perform when using TDBA for photoaffinity labeling:
-
No UV Irradiation Control: This is the most fundamental control. The sample is treated with TDBA but is not exposed to UV light. This allows the researcher to assess any covalent labeling that occurs in the dark, which could be due to the inherent reactivity of the probe or other factors.
-
No Probe Control: In this experiment, the sample is subjected to the same UV irradiation protocol but without the addition of TDBA. This control helps to identify any UV-induced changes or background signals from the detection method itself.
-
Competition Control: This is a crucial experiment to demonstrate the specificity of the interaction. The sample is pre-incubated with an excess of a non-photoreactive analog or the parent molecule that the TDBA probe is based on. If the interaction is specific, the non-photoreactive competitor will occupy the binding site, leading to a significant reduction in the labeling by the TDBA probe upon UV irradiation.
-
Dose-Response Experiment: To ensure that the observed labeling is dependent on the concentration of the TDBA probe, a dose-response experiment should be performed. Increasing concentrations of TDBA should result in a corresponding increase in the labeling of the target protein.
-
Cleavage Control (for TDBA): To confirm that the observed crosslinked species are indeed linked by the TDBA molecule, a cleavage experiment is performed. After crosslinking, the sample is treated with a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.[4] This will cleave the disulfide bond within the TDBA linker, resulting in the dissociation of the crosslinked proteins. This can be visualized by a shift in the molecular weight on an SDS-PAGE gel.
Experimental Protocols
General Workflow for TDBA Photoaffinity Labeling
The following is a generalized protocol for a photoaffinity labeling experiment using TDBA. Optimal conditions, such as probe concentration and UV irradiation time, should be determined empirically for each specific biological system.
Caption: General experimental workflow for TDBA photoaffinity labeling.
Methodology for Control Experiments:
-
No UV Control: Follow the general workflow but omit step (D).
-
No Probe Control: Follow the general workflow but omit step (B).
-
Competition Control: Before step (B), add a 50-100 fold molar excess of the non-photoreactive competitor and incubate. Then proceed with the addition of TDBA and the rest of the protocol.
-
Cleavage Control: After step (F), take an aliquot of the crosslinked sample and add DTT to a final concentration of 50-100 mM. Incubate at 37°C for 30 minutes before analysis by SDS-PAGE.[5]
Signaling Pathway of TDBA Photoactivation and Crosslinking
The following diagram illustrates the mechanism of TDBA activation and subsequent crosslinking.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. broadpharm.com [broadpharm.com]
A Researcher's Guide to Validating TDBA Crosslinking Results: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise identification and validation of protein-protein interactions (PPIs) are fundamental to unraveling complex biological processes and advancing therapeutic strategies. Thiol-reactive Dibromide with an Azide (TDBA) has emerged as a potent crosslinking agent, enabling the capture of transient and stable interactions by covalently linking cysteine residues. The integrated azide group further facilitates the selective enrichment of crosslinked species through click chemistry. However, rigorous validation of TDBA crosslinking results is paramount to ensure the biological significance of the identified interactions.
This guide provides an objective comparison of key methods for validating TDBA crosslinking experiments, supported by experimental data and detailed protocols. We will delve into the performance of TDBA in comparison to other thiol-reactive alternatives, with a focus on Western Blotting and Mass Spectrometry as primary validation techniques.
Comparing Thiol-Reactive Crosslinking Chemistries
The choice of a crosslinking reagent is a critical decision that influences the stability and reliability of the experimental results. TDBA, a dibromide-based crosslinker, forms stable thioether bonds with cysteine residues. This offers a distinct advantage over more traditional maleimide-based crosslinkers, which, while highly reactive, can form linkages susceptible to retro-Michael reactions, leading to potential deconjugation in vivo.[1][2][3]
Table 1: Quantitative Comparison of Thiol-Reactive Crosslinker Performance
| Feature | TDBA (Dibromide) | Maleimide-based Crosslinkers |
| Reactive Group | Dibromide | Maleimide |
| Target Residue | Cysteine | Cysteine |
| Resulting Bond | Thioether | Thioether |
| Bond Stability | High (non-reversible) | Variable (susceptible to retro-Michael reaction and thiol exchange)[1][2][3] |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5[4] |
| Key Advantage | Stable linkage, azide handle for enrichment | High reaction rates and specificity at optimal pH[4] |
| Key Disadvantage | Potentially slower reaction kinetics than maleimides | In vivo instability of the formed bond can lead to false negatives[1][2][3] |
Visualizing the TDBA Crosslinking and Validation Workflow
The following diagram illustrates the general workflow for a TDBA crosslinking experiment followed by validation using either Western Blotting or Mass Spectrometry.
Experimental Protocols
I. TDBA Crosslinking of Protein Complexes
This protocol outlines the general steps for crosslinking a protein complex using TDBA. Optimal concentrations and incubation times should be determined empirically for each specific system.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.5-8.5)
-
TDBA crosslinker stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reaction Setup: To your protein complex solution, add the TDBA stock solution to achieve the desired final concentration (typically in the range of 10-100 µM).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Sample Preparation for Validation: The crosslinked sample is now ready for validation by Western Blotting or Mass Spectrometry.
II. Validation by Western Blotting
Western blotting is a straightforward method to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.
Protocol:
-
Sample Preparation: Mix the crosslinked sample with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of bands at higher molecular weights compared to the non-crosslinked control indicates successful crosslinking.
III. Validation by Mass Spectrometry with Click Chemistry Enrichment
Mass spectrometry provides high-resolution data, identifying the specific crosslinked peptides and even the precise amino acid residues involved in the interaction. The azide group in TDBA allows for the enrichment of these low-abundant crosslinked peptides via click chemistry.
Protocol:
-
Protein Digestion: Reduce and alkylate the cysteine residues in the crosslinked sample, followed by digestion with a protease such as trypsin.
-
Click Chemistry Enrichment:
-
To the digested peptide mixture, add a biotin-alkyne probe, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate to allow the click reaction between the azide on the TDBA crosslinker and the alkyne on the biotin probe to proceed.
-
Incubate the reaction mixture with streptavidin-coated beads to capture the biotinylated (and thus crosslinked) peptides.
-
Wash the beads extensively to remove non-crosslinked peptides.
-
Elute the enriched crosslinked peptides from the beads.
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. This will reveal the identities of the interacting proteins and the specific sites of crosslinking.
Conclusion
Validating the results of TDBA crosslinking experiments is a critical step to ensure the biological relevance of the identified protein-protein interactions. The choice of validation method depends on the specific research question and available resources. Western blotting offers a relatively simple and rapid method for confirming the presence of crosslinked complexes, while mass spectrometry, particularly when coupled with click chemistry-based enrichment, provides detailed, high-resolution information about the interaction interface. By employing these validation strategies, researchers can confidently advance their understanding of cellular processes and accelerate the development of novel therapeutics.
References
Confirming Specific Labeling of Novel Probes Using Competition Assays
A guide for researchers on validating the specific binding of newly developed probes through competition assays, ensuring data integrity and reliability in drug discovery and chemical biology.
The Principle of Competition Assays
A competition assay is based on the principle of competitive binding, where the novel labeled probe (Probe X) and an unlabeled competitor, a compound known to bind to the target of interest, vie for the same binding site on the target protein.[5] If Probe X specifically binds to the target, the presence of an excess of the unlabeled competitor will displace the probe, resulting in a measurable decrease in the signal generated by the probe.[6][7] Conversely, if the probe's binding is non-specific, its signal will not be significantly affected by the presence of the competitor.
This method not only confirms the specificity of the probe but can also be used to determine the binding affinity (Ki) of the unlabeled competitor.[5]
Experimental Workflow
The following diagram illustrates the general workflow for a competition assay to validate the specific labeling of a novel probe.
Caption: Workflow of a competition assay to validate probe specificity.
Key Experimental Protocols
Below are detailed protocols for two common types of competition assays using fluorescently labeled probes: Fluorescence Polarization (FP) and Fluorescence Intensity (FI).
Protocol 1: Fluorescence Polarization (FP) Competition Assay
FP is a powerful technique that measures the change in the polarization of fluorescent light emitted by a labeled probe upon binding to its target.[8] When a small fluorescent probe binds to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization. In a competition assay, the displacement of the labeled probe by a competitor results in a decrease in polarization.
Materials:
-
Target protein solution
-
Fluorescently labeled Probe X solution
-
Unlabeled competitor solution
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Microplate reader with FP capabilities
-
Black, low-volume 96- or 384-well plates
Procedure:
-
Determine the optimal concentration of Probe X: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of Probe X to determine the concentration of the target that yields a significant FP signal.
-
Prepare the assay plate:
-
Control wells: Add the target protein and Probe X to the wells.
-
Competition wells: Add the target protein, Probe X, and increasing concentrations of the unlabeled competitor to the wells.
-
Blank wells: Add only the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the FP signal as a function of the competitor concentration. A specific interaction will result in a sigmoidal dose-response curve, from which the IC50 (the concentration of competitor that displaces 50% of the probe) can be determined.
Protocol 2: Fluorescence Intensity (FI) Competition Assay
This assay measures the change in fluorescence intensity of a probe upon binding to its target.[9] The displacement of the probe by a competitor leads to a change in the fluorescence signal.
Materials:
-
Target protein solution
-
Fluorescently labeled Probe X solution
-
Unlabeled competitor solution
-
Assay buffer
-
Fluorometer or microplate reader with fluorescence intensity detection
-
Black 96- or 384-well plates
Procedure:
-
Characterize the fluorescence of Probe X: Measure the fluorescence spectrum of Probe X in the presence and absence of the target protein to determine if binding causes a change in fluorescence intensity.
-
Prepare the assay plate:
-
Control wells: Add the target protein and Probe X.
-
Competition wells: Add the target protein, Probe X, and increasing concentrations of the unlabeled competitor.
-
Blank wells: Add assay buffer.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. A specific interaction will show a dose-dependent change in fluorescence.
Data Presentation and Interpretation
The quantitative data from a competition assay should be summarized in a clear and structured table for easy comparison.
| Condition | Competitor Concentration (nM) | Fluorescence Signal (Arbitrary Units) | % Inhibition |
| No Competitor (Control) | 0 | 1000 ± 50 | 0% |
| Competitor A | 1 | 950 ± 45 | 5% |
| 10 | 750 ± 30 | 25% | |
| 100 | 510 ± 25 | 49% | |
| 1000 | 220 ± 20 | 78% | |
| 10000 | 110 ± 15 | 89% | |
| Inactive Competitor B | 10000 | 980 ± 55 | 2% |
Interpretation:
-
Competitor A (Known Binder): The dose-dependent decrease in the fluorescence signal with increasing concentrations of Competitor A indicates that it is effectively displacing Probe X from the target's binding site. This confirms that Probe X binds specifically to the same site as Competitor A.
-
Inactive Competitor B (Negative Control): The lack of a significant decrease in the fluorescence signal even at high concentrations of Competitor B demonstrates that the interaction of Probe X is specific and not due to non-specific interactions that can be displaced by any molecule.
Signaling Pathway and Binding Mechanism
The following diagram illustrates the competitive binding mechanism at the molecular level.
Caption: Competitive binding of a labeled probe and an unlabeled competitor.
Alternative Probes and Methods
While competition assays with fluorescent probes are widely used, other methods and probe types can also validate specific binding.
| Method/Probe Type | Principle | Advantages | Disadvantages |
| Radiolabeled Probes | Uses a radiolabeled probe and measures radioactivity. | High sensitivity. | Requires handling of radioactive materials. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[10] | Label-free, real-time kinetics. | Requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Label-free, provides thermodynamic data. | Requires large amounts of protein. |
| Photoaffinity Labeling (PAL) | Uses a probe with a photoreactive group to form a covalent bond with the target upon UV irradiation.[2] | Covalently captures the target. | Can cause non-specific labeling. |
Conclusion
Competition assays are a fundamental and indispensable tool for validating the specific labeling of novel chemical probes.[1] By demonstrating that a known ligand for the target can displace the probe in a dose-dependent manner, researchers can confidently establish the specificity of their probe and proceed with its use in downstream applications. The protocols and data interpretation guidelines presented here provide a solid framework for conducting and analyzing these critical validation experiments.
References
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A competition assay for DNA binding using the fluorescent probe ANS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 9. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 10. nicoyalife.com [nicoyalife.com]
A Researcher's Guide to Diazirine Crosslinkers for In-Gel Immunoassays: A Comparative Analysis Featuring TDBA
In the landscape of proteomics and drug development, in-gel immunoassays serve as a powerful tool for the detection and quantification of specific proteins within complex mixtures. The efficacy of these assays often hinges on the covalent capture of proteins within the gel matrix, a process facilitated by photo-reactive crosslinkers. Among these, diazirine-based crosslinkers have gained prominence due to their high reactivity and ability to form covalent bonds with a wide range of amino acid residues upon UV activation. This guide provides an objective comparison of 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (TDBA), a heterobifunctional crosslinker, with other commonly used diazirine and alternative photo-crosslinkers for in-gel immunoassay applications.
Understanding Diazirine Crosslinkers
Diazirine-containing compounds are photo-reactive crosslinkers that, upon exposure to ultraviolet (UV) light (typically around 350-370 nm), extrude nitrogen gas to generate highly reactive carbene intermediates.[1] These carbenes can then rapidly and non-selectively insert into C-H, N-H, and O-H bonds of nearby molecules, effectively creating a covalent crosslink.[1] This broad reactivity is a key advantage over other crosslinking chemistries that target specific functional groups.
TDBA is a heterobifunctional crosslinker featuring a trifluoromethylaryl diazirine moiety for photo-activated crosslinking and a carboxylic acid group. The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to couple with primary amines on a target molecule, allowing for a two-step crosslinking strategy. This is in contrast to homobifunctional crosslinkers which have two identical reactive groups, or other crosslinkers that are incorporated directly into the gel matrix during polymerization.
Performance Comparison of Photo-Crosslinkers in In-Gel Immunoassays
The choice of photo-crosslinker significantly impacts key parameters of an in-gel immunoassay, including protein capture efficiency, background fluorescence, and signal-to-noise ratio. While direct comparative data for TDBA in this specific application is limited, we can infer its potential performance by examining studies comparing different classes of diazirine crosslinkers and other photo-reactive compounds.
A key study compared a diazirine methacrylamide (DZMA) crosslinker, which can be co-polymerized into the polyacrylamide gel, with the more traditional benzophenone methacrylamide (BPMA).[2][3] The findings from this study, summarized in the table below, provide valuable insights into the performance characteristics of diazirine-based crosslinkers in in-gel immunoassays.
| Feature | Diazirine Methacrylamide (DZMA) | Benzophenone Methacrylamide (BPMA) |
| Protein Capture Efficiency | Lower at equal concentrations, but can be matched to BPMA by increasing DZMA concentration (e.g., 12 mM DZMA vs. 3 mM BPMA).[2][3] | Higher at equivalent concentrations.[2][3] |
| Autofluorescence | Negligible.[2][3] | Can contribute to increased autofluorescence due to its aromatic structure.[2] |
| Background Fluorescence | 50% reduction in immunoassay fluorescence background compared to BPMA gels.[2][3] | Higher background fluorescence.[2][3] |
| Signal-to-Noise Ratio (SNR) | Comparable to BPMA when DZMA concentration is optimized.[2][3] | Comparable to optimized DZMA.[2][3] |
| Protein Migration | ~1.3x faster protein migration in DZMA hydrogels.[2] | Slower protein migration.[2] |
| Protein Signal Detection (in open microfluidic device) | Detected only 15% of the protein signal compared to BPMA gels, suggesting greater protein loss.[2][3] | Higher protein signal detection.[2][3] |
Based on this data, diazirine-based crosslinkers like DZMA offer the significant advantage of lower background fluorescence, which can improve the lower limit of detection in fluorescence-based immunoassays.[2][3] While protein capture efficiency may be lower at equivalent concentrations compared to benzophenones, this can be compensated for by adjusting the crosslinker concentration.[2][3] The trifluoromethylaryl diazirine group in TDBA is expected to exhibit similar photo-reactive properties to the diazirine group in DZMA, suggesting that TDBA-modified surfaces or proteins would also benefit from the high reactivity and low background characteristics of diazirines.
Experimental Methodologies
A robust and well-defined protocol is crucial for successful in-gel immunoassays using photo-crosslinkers. Below is a generalized protocol that can be adapted for use with TDBA and other diazirine crosslinkers.
Key Experiment: In-Gel Immunoassay with Photo-Crosslinking
Objective: To detect and quantify a target protein from a complex mixture using an in-gel immunoassay with a photo-reactive crosslinker incorporated into the polyacrylamide gel.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Photo-crosslinker (e.g., Diazirine Methacrylamide - DZMA)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein sample (e.g., cell lysate)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
UV lamp (365 nm)
-
Gel electrophoresis apparatus
-
Fluorescence imaging system
Protocol:
-
Gel Preparation:
-
Prepare the polyacrylamide gel solution containing the desired concentration of acrylamide/bis-acrylamide and the photo-crosslinker (e.g., 12 mM DZMA).
-
Add APS and TEMED to initiate polymerization.
-
Cast the gel and allow it to polymerize completely.
-
-
Electrophoresis:
-
Load the protein samples onto the gel.
-
Run the gel electrophoresis to separate the proteins by size.
-
-
Photo-Crosslinking:
-
After electrophoresis, expose the gel to UV light (365 nm) for a specified time to activate the diazirine crosslinker and covalently capture the separated proteins within the gel matrix.
-
-
Immunostaining:
-
Wash the gel multiple times with wash buffer to remove SDS and other running buffer components.
-
Incubate the gel with the primary antibody diluted in a blocking buffer overnight at 4°C with gentle agitation.
-
Wash the gel extensively to remove unbound primary antibody.
-
Incubate the gel with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the gel thoroughly to remove unbound secondary antibody.
-
-
Imaging and Analysis:
-
Image the gel using a fluorescence imaging system.
-
Quantify the fluorescence intensity of the bands corresponding to the target protein.
-
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams have been generated using the DOT language.
References
A Researcher's Guide to Negative Controls in Live-Cell Photoaffinity Labeling
A comprehensive comparison of essential negative controls to ensure the validity and specificity of your live-cell photoaffinity labeling experiments.
Live-cell photoaffinity labeling (PAL) is a powerful technique for identifying the protein targets of small molecules in their native cellular environment.[1] By incorporating a photoreactive group into a molecule of interest, researchers can covalently capture its interacting partners upon UV irradiation.[2] However, the interpretation of PAL results is critically dependent on the use of appropriate negative controls to distinguish specific, biologically relevant interactions from non-specific binding and experimental artifacts.[2] This guide provides a detailed comparison of common negative controls used in live-cell PAL experiments, complete with experimental protocols and data to aid researchers in designing robust and reliable studies.
Comparison of Negative Control Strategies
The selection of appropriate negative controls is paramount for validating the specificity of a photoaffinity probe and ensuring that the identified protein interactions are genuine. Each type of control addresses different potential sources of non-specific labeling.
| Negative Control | Principle | Primary Purpose | Advantages | Limitations |
| Vehicle Control | Treatment of cells with the solvent (e.g., DMSO) used to dissolve the photoaffinity probe.[1] | To assess the effect of the vehicle on the cells and the labeling background. | Simple to implement; establishes a baseline for non-specific effects of the solvent. | Does not control for non-specific binding of the probe itself. |
| No UV Irradiation | Cells are incubated with the photoaffinity probe but are not exposed to UV light.[2] | To identify proteins that bind to the probe non-covalently or react with it in the absence of photoactivation. | Crucial for demonstrating the light-dependent nature of the covalent labeling. | Does not distinguish between specific and non-specific non-covalent interactions. |
| Competition Assay | Pre-incubation of cells with an excess of the unmodified parent compound or a known ligand before adding the photoaffinity probe.[3][4] | To demonstrate that the photoaffinity probe binds to a specific site on the target protein that can be displaced by a competitor. | Provides strong evidence for specific binding to the intended target; can be used to determine binding affinity.[3] | Requires a suitable competitor with known binding characteristics; the competitor might have off-target effects. |
| Inactive/Negative Control Probe | Use of a probe that is structurally similar to the active probe but lacks the photoreactive group or the specific binding moiety.[5] | To control for non-specific labeling arising from the probe's scaffold, linker, or reporter tag. | Helps to identify proteins that interact non-specifically with the probe structure itself. | Synthesis of a suitable control probe can be challenging and time-consuming.[6] |
| Knockout/Knockdown Cells | Performing the PAL experiment in a cell line where the target protein has been genetically removed (knockout) or its expression is significantly reduced (knockdown). | To confirm that the labeling of a specific protein is dependent on its presence in the cells. | Provides the most definitive evidence for target engagement. | Generation and validation of knockout/knockdown cell lines can be a lengthy process. |
Quantitative Comparison of Negative Controls
Quantifying the reduction in labeling signal with the use of negative controls is a key aspect of data analysis in PAL experiments. The following table summarizes typical quantitative outcomes observed with different control strategies, often assessed by techniques like quantitative mass spectrometry or densitometry of western blots.
| Negative Control | Typical Quantitative Readout | Expected Outcome for a Specific Interaction | Reference |
| Vehicle Control | Baseline signal intensity. | N/A | [1] |
| No UV Irradiation | Signal intensity of labeled proteins. | Significantly lower signal compared to the UV-irradiated sample. | [2] |
| Competition Assay | Fold-change in signal intensity (Probe + Competitor vs. Probe alone). | Significant reduction in signal intensity for the target protein (e.g., >50% reduction). | [4][7] |
| Inactive/Negative Control Probe | Ratio of signal intensity (Active Probe vs. Inactive Probe). | Significantly higher signal with the active probe compared to the inactive probe for the target protein. | [5][8] |
| Knockout/Knockdown Cells | Signal intensity in knockout/knockdown cells vs. wild-type cells. | Absence or significant reduction of the signal corresponding to the target protein in the knockout/knockdown cells. | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for different negative controls and their logical relationship in a typical live-cell photoaffinity labeling experiment.
Figure 1. General experimental workflow for a live-cell photoaffinity labeling experiment.
Figure 2. Relationship between the main experimental condition and various negative controls.
Detailed Experimental Protocols
The following are detailed protocols for implementing the key negative controls in a live-cell photoaffinity labeling experiment. These protocols are generalized and should be optimized for specific cell lines, probes, and target proteins.
Protocol 1: Competition Assay
This protocol describes how to perform a competition experiment to verify the specific binding of a photoaffinity probe.[3][4]
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Photoaffinity probe
-
Competitor compound (unmodified parent molecule or known ligand)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
UV lamp (e.g., 365 nm)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treatment with Competitor:
-
Prepare a working solution of the competitor compound in complete culture medium. A 10- to 100-fold molar excess of the competitor over the photoaffinity probe is typically used.
-
Aspirate the medium from the cells and replace it with the medium containing the competitor compound.
-
As a control, treat a parallel set of cells with medium containing the same concentration of vehicle (e.g., DMSO) as the competitor-treated cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Probe Incubation:
-
Prepare a working solution of the photoaffinity probe in complete culture medium.
-
Add the photoaffinity probe to both the competitor-treated and vehicle-treated cells.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Add a thin layer of ice-cold PBS to the cells.
-
Place the culture plates on ice and irradiate with a UV lamp (e.g., 365 nm) for the optimized duration (typically 5-30 minutes).
-
-
Cell Lysis and Analysis:
-
Aspirate the PBS and lyse the cells using an appropriate lysis buffer.
-
Collect the cell lysates and proceed with downstream analysis, such as western blotting or quantitative mass spectrometry, to compare the labeling of the target protein in the presence and absence of the competitor.
-
Protocol 2: Inactive/Negative Control Probe
This protocol outlines the use of an inactive or negative control probe to assess non-specific labeling.[5]
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Active photoaffinity probe
-
Inactive/Negative control probe
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
UV lamp (e.g., 365 nm)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Probe Incubation:
-
Prepare working solutions of the active photoaffinity probe and the inactive/negative control probe in complete culture medium at the same concentration.
-
Treat parallel sets of cells with the active probe, the inactive probe, or the vehicle alone.
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
UV Irradiation:
-
Wash the cells twice with ice-cold PBS.
-
Add a thin layer of ice-cold PBS to the cells.
-
Irradiate the cells with a UV lamp as described in Protocol 1.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and collect the lysates.
-
Analyze the labeling of proteins by western blotting or quantitative mass spectrometry, comparing the signal obtained with the active probe to that of the inactive probe and vehicle control.
-
Protocol 3: Knockout/Knockdown Cell Line Control
This protocol describes the use of a knockout or knockdown cell line to confirm target-dependent labeling.
Materials:
-
Wild-type (WT) cells
-
Knockout (KO) or knockdown (KD) cells for the target protein
-
Complete cell culture medium
-
Photoaffinity probe
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
UV lamp (e.g., 365 nm)
Procedure:
-
Cell Culture: Culture both WT and KO/KD cell lines under the same conditions to a similar confluency.
-
Probe Incubation:
-
Treat both WT and KO/KD cells with the photoaffinity probe or vehicle as described in Protocol 2.
-
Incubate for the desired time.
-
-
UV Irradiation:
-
Wash and irradiate both cell lines as described in Protocol 1.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and collect the lysates.
-
Confirm the absence or reduction of the target protein in the KO/KD cell line by western blot.
-
Compare the labeling profile of the WT and KO/KD cells using western blotting or quantitative mass spectrometry. The signal for the target protein should be absent or significantly reduced in the KO/KD cells.
-
By carefully selecting and implementing a combination of these negative controls, researchers can significantly increase the confidence in their live-cell photoaffinity labeling results and provide robust evidence for the identified small molecule-protein interactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid proper disposal procedures
Safe Disposal of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
The proper disposal of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, a highly sensitive and photoreactive cross-linker, is critical for ensuring laboratory safety and environmental protection.[1] Due to its hazardous nature, this compound must not be disposed of through standard trash or sewer systems.[2][3][4] Adherence to the following procedures, in conjunction with institutional and local regulations, is mandatory.
Essential Safety and Handling Information
Before handling or disposing of this chemical, it is crucial to be aware of its properties and the necessary safety precautions. This compound is known to be sensitive to light, air, and heat.[1] Upon exposure to UV light (around 350 nm), it forms highly reactive carbene intermediates.[5][6]
| Property/Parameter | Specification | Source(s) |
| CAS Number | 85559-46-2 | [1][7] |
| Physical State | Solid (White to almost white powder/crystal) | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| Storage Temperature | 2-8°C or Frozen (<0°C)-20°C (short-term)-80°C (long-term) | [1][9] |
| Conditions to Avoid | Exposure to light, air, heat, and sources of ignition.[1][8] | [1][8] |
| Required PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves, protective clothing, and NIOSH/MSHA-approved respiratory protection as needed.[8][10] | [8][10] |
| Hazardous Combustion Products | Hydrogen fluoride, Carbon oxides, Nitrogen oxides (NOx), Phosgene.[10] | [10] |
Detailed Disposal Protocols
The following step-by-step procedures provide guidance for the safe disposal of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid in various forms.
Experimental Protocol: Deactivation of Diazirine-Containing Waste Solutions
Given the reactivity of diazirines, waste solutions should be quenched to deactivate the energetic functional group before final disposal.[9] This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Preparation: Place the container with the diazirine-containing waste solution into an ice bath and allow it to cool to 0°C.[9]
-
Quenching: While monitoring for any signs of an exothermic reaction (e.g., temperature increase, gas evolution), slowly add a suitable quenching agent. Although a specific agent for this compound is not detailed in the literature, the general principle for diazirines involves careful reaction to decompose the strained ring. Phenylcarbenes, the reactive species formed from this compound, are known to be inactivated by water, suggesting a controlled aqueous reaction could be a deactivation pathway.[5][11]
-
Neutralization: After the quenching reaction is complete and no further heat is evolved, check the pH of the solution. If necessary, neutralize the solution with a weak acid, such as citric acid.[9]
-
Collection: Transfer the fully quenched and neutralized solution into a properly labeled hazardous waste container.
-
Final Disposal: The container should be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[9]
Step-by-Step Disposal Procedures
1. Unused or Expired Product (Solid Waste):
-
Do not attempt to dispose of the solid chemical directly.
-
Ensure the product is in its original, tightly sealed, and clearly labeled container.[12]
-
If the original container is compromised, carefully transfer the material to a new, compatible container suitable for hazardous waste.
-
Label the container as "Hazardous Waste" and include the full chemical name: "4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid" and the CAS number "85559-46-2".[3]
-
Store the container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.[3]
-
Arrange for pickup and disposal through your institution's EHS office.
2. Contaminated Labware and Debris (Gloves, Wipes, etc.):
-
All items that have come into direct contact with the chemical, including gloves, weigh boats, absorbent pads, and spill cleanup materials, must be treated as hazardous waste.[12]
-
Collect these materials in a dedicated, sealed container lined with a clear plastic bag.[12]
-
Label the container clearly as "Hazardous Waste: Chemically Contaminated Solid Waste" and list the chemical name.
-
Store and dispose of the container through your EHS office.
3. Empty Chemical Containers:
-
A container is not considered empty until it has been properly decontaminated.[13]
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the chemical residue.[3][13]
-
Crucially, collect all rinsate from this process. This rinsate is now considered hazardous waste and must be disposed of in a designated liquid hazardous waste container.[3]
-
After triple-rinsing, allow the container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[13]
-
-
Final Disposal of Rinsed Container: Once thoroughly rinsed and dried, deface or remove the original manufacturer's label. The decontaminated container may then be disposed of in the regular trash or recycling, according to institutional policy.[3][13]
Mandatory Visualization
The following diagram outlines the logical workflow for the proper disposal of waste generated from 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.
Caption: Logical workflow for the safe disposal of different waste streams of 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid.
References
- 1. 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | CAS: 85559-46-2 | AxisPharm [axispharm.com]
- 2. cinestillfilm.com [cinestillfilm.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acs.org [acs.org]
- 5. Trifluoromethyl phenyl diazirine amine | AAT Bioquest [aatbio.com]
- 6. Diazirine - Wikipedia [en.wikipedia.org]
- 7. 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester - Safety Data Sheet [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Trifluoromethyl phenyl diazirine NHS ester | AAT Bioquest [aatbio.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid (CAS: 85559-46-2). Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of this photo-reactive crosslinking agent.
Hazard Identification and Personal Protective Equipment (PPE)
4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid is classified as a hazardous substance. The primary hazards include skin and eye irritation[1]. It is crucial to use appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact which can cause irritation. Always inspect gloves before use and dispose of them properly after handling[1][2]. |
| Body Protection | Laboratory coat | Protects street clothing from contamination and provides an additional layer of protection against spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or aerosols. |
Handling and Storage Protocols
Due to its photo-reactive and potentially sensitive nature, strict handling and storage procedures must be followed.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a designated workspace is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting: Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Light Sensitivity: This compound is a photoreactive diazirine[3]. Minimize exposure to light by working under dim or red light conditions where possible[3]. Use amber vials or wrap containers with aluminum foil.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water[1][2]. Decontaminate all work surfaces and equipment.
Storage Plan
| Condition | Specification | Rationale |
| Temperature | Frozen (<0°C) or refrigerated (2-8°C) is recommended. One supplier suggests storage at -20°C[3]. | Low temperatures help to maintain the stability of the diazirine ring and prevent degradation. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen)[1]. | The compound is sensitive to air[1]. An inert atmosphere prevents oxidative degradation. |
| Container | Tightly sealed, light-protected container[3]. | Prevents contamination and degradation from light and moisture. |
| Incompatibilities | Keep away from heat and strong oxidizing agents. | To prevent decomposition and potentially hazardous reactions. |
Disposal Plan
All waste containing 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid must be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Waste Collection: Collect all solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions in a designated, clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage or evaporation.
-
Labeling: The waste container must be labeled with the full chemical name and a description of the contents.
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations[2]. Do not dispose of this chemical down the drain[2].
Experimental Workflow and Safety Diagram
The following diagram illustrates the key procedural steps for the safe handling of 4-[3-(Trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, from initial preparation to final disposal.
Caption: Workflow for handling the photoreactive compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
